N-Allyl-N-(4-methoxyphenyl)amine hydrochloride
Description
BenchChem offers high-quality N-Allyl-N-(4-methoxyphenyl)amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Allyl-N-(4-methoxyphenyl)amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-methoxy-N-prop-2-enylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-3-8-11-9-4-6-10(12-2)7-5-9;/h3-7,11H,1,8H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHKEAOZMBAINS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC=C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N-Allyl-N-(4-methoxyphenyl)amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N-Allyl-N-(4-methoxyphenyl)amine hydrochloride, a compound of interest in synthetic chemistry and potential drug discovery. This document will delve into its chemical identity, synthesis, physicochemical properties, and safety considerations, offering valuable insights for its application in a research and development setting.
Chemical Identity and Nomenclature
Table 1: Compound Identification
| Identifier | Value |
| Chemical Name | N-Allyl-N-(4-methoxyphenyl)amine hydrochloride |
| Synonyms | N-allyl-p-anisidine hydrochloride |
| CAS Number (Free Base) | 71954-46-6 |
| Molecular Formula (Free Base) | C₁₀H₁₃NO |
| Molecular Weight (Free Base) | 163.22 g/mol |
| Molecular Formula (Hydrochloride) | C₁₀H₁₄ClNO |
| Molecular Weight (Hydrochloride) | 200.68 g/mol |
Synthesis and Mechanistic Rationale
The synthesis of N-Allyl-N-(4-methoxyphenyl)amine hydrochloride typically involves a two-step process: N-allylation of p-anisidine followed by conversion to its hydrochloride salt.
Step 1: N-allylation of p-Anisidine
This reaction is a classic nucleophilic substitution where the nitrogen atom of p-anisidine acts as a nucleophile, attacking the electrophilic allyl halide (e.g., allyl bromide). The choice of a suitable base is crucial to deprotonate the amine, thereby increasing its nucleophilicity and driving the reaction to completion.
Caption: Workflow for the N-allylation of p-anisidine.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-anisidine (1 equivalent) in a suitable solvent such as acetone or acetonitrile.
-
Addition of Base: Add a mild inorganic base, for instance, potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (1.5-2 equivalents). The base neutralizes the hydrobromic acid formed during the reaction, preventing the protonation of the starting amine.
-
Addition of Allylating Agent: To the stirred suspension, add allyl bromide (1.1 equivalents) dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure N-Allyl-N-(4-methoxyphenyl)amine.
Step 2: Formation of the Hydrochloride Salt
The purified N-Allyl-N-(4-methoxyphenyl)amine (the free base) is then converted to its hydrochloride salt to improve its stability, solubility in aqueous media, and ease of handling.
Experimental Protocol:
-
Dissolution: Dissolve the purified N-Allyl-N-(4-methoxyphenyl)amine in a dry, aprotic solvent like diethyl ether or dichloromethane.
-
Acidification: Bubble dry hydrogen chloride (HCl) gas through the solution or add a solution of HCl in a suitable solvent (e.g., ethereal HCl) dropwise with stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with a small amount of the cold solvent, and dry under vacuum to obtain N-Allyl-N-(4-methoxyphenyl)amine hydrochloride as a solid.
Physicochemical and Spectroscopic Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity.
Table 2: Predicted Physicochemical Properties
| Property | Value | Source |
| Melting Point | Not available | - |
| Boiling Point (Free Base) | Not available | - |
| Solubility | The hydrochloride salt is expected to be soluble in water and polar organic solvents. | General chemical principles |
| Appearance | Likely a white to off-white solid. | General chemical principles |
Spectroscopic Data (for the free base, N-Allyl-N-(4-methoxyphenyl)amine):
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show characteristic signals for the methoxy group (a singlet around 3.8 ppm), aromatic protons (multiplets in the range of 6.8-7.2 ppm), the allyl group's vinyl protons (multiplets between 5.0 and 6.0 ppm), and the N-CH₂ protons of the allyl group (a doublet around 3.8-4.0 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display signals for the methoxy carbon, aromatic carbons, and the three distinct carbons of the allyl group.
-
IR (Infrared) Spectroscopy: Key absorption bands would include N-H stretching (if secondary amine is present as an impurity), C-H stretching (aromatic and aliphatic), C=C stretching (allyl group), and C-O stretching (methoxy group).
-
MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak corresponding to the mass of the free base (m/z = 163.22).
Potential Applications in Research and Development
N-Allyl-N-(4-methoxyphenyl)amine hydrochloride serves as a versatile building block in organic synthesis. The presence of the allyl group allows for a variety of chemical transformations, including but not limited to:
-
Palladium-catalyzed cross-coupling reactions: The allyl group can participate in reactions like the Heck or Suzuki coupling.[5]
-
Addition reactions: The double bond of the allyl group can undergo various addition reactions.
-
Rearrangement reactions: Allylic rearrangements can lead to the formation of new carbon-carbon bonds.
In the context of drug development, the N-(4-methoxyphenyl)amine moiety is found in a number of biologically active compounds. The introduction of an allyl group can modulate the pharmacokinetic and pharmacodynamic properties of a parent molecule. For instance, N-alkylated N-(4-methoxyphenyl)pyridinylamines have been investigated as tubulin polymerization inhibitors.[6]
Caption: Potential applications and transformations of the title compound.
Safety, Handling, and Storage
As with any chemical compound, proper safety precautions must be observed when handling N-Allyl-N-(4-methoxyphenyl)amine hydrochloride. While specific toxicity data for this compound is not available, information on the parent amine, p-anisidine hydrochloride, should be considered. p-Anisidine hydrochloride is classified as acutely toxic and an irritant.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
N-Allyl-N-(4-methoxyphenyl)amine hydrochloride is a chemical compound with significant potential as a synthetic intermediate. This guide has provided a detailed overview of its synthesis, characterization, and potential applications, along with essential safety information. Researchers and scientists can leverage this information for their work in organic synthesis and medicinal chemistry.
References
- [No specific reference for the hydrochloride CAS number was found in the search results]
- N-ALLYL-P-ANISIDINE,TECH. AldrichCPR | Sigma-Aldrich. (n.d.).
- Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)
- [No relevant reference
- [No relevant reference
- [No relevant reference
- [No relevant reference
- [No relevant reference
- [No relevant reference
- N-allyl-p-anisidine,tech. (C10H13NO). (n.d.).
- [No relevant reference
- p-Anisidine and its hydrochloride: Human health tier II assessment. (2019).
- [No relevant reference
- [No relevant reference
- [No relevant reference
- Process for preparation of n-allyl-piperidine derivatives. (n.d.).
- SAFETY DATA SHEET - p-Anisidine hydrochloride. (2012, April 19). Fisher Scientific.
- [No relevant reference
- [No relevant reference
Sources
- 1. N-ALLYL-P-ANISIDINE,TECH. AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. PubChemLite - N-allyl-p-anisidine,tech. (C10H13NO) [pubchemlite.lcsb.uni.lu]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. fishersci.com [fishersci.com]
- 5. EP0249145B1 - Process for preparation of n-allyl-piperidine derivatives - Google Patents [patents.google.com]
- 6. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: N-Allyl-p-Anisidine – Structural Dynamics and Synthetic Utility
This in-depth technical guide details the structural dynamics, synthesis, and applications of N-allyl-p-anisidine, designed for researchers in organic synthesis and drug development.
Executive Summary
N-Allyl-p-anisidine (also known as N-allyl-4-methoxyaniline) is a functionalized aromatic amine serving as a critical intermediate in the synthesis of nitrogen-containing heterocycles.[1] Its structure combines an electron-rich p-anisidine core with a reactive allyl tether, making it a prime candidate for amino-Claisen rearrangements , intramolecular cyclizations , and transition-metal catalyzed cross-couplings . This guide provides a comprehensive analysis of its physiochemical properties, validated synthesis protocols, and mechanistic pathways for downstream applications.
Molecular Architecture & Physiochemical Profile
The molecule features a secondary amine core flanked by a para-methoxy phenyl group and an allyl chain. The electron-donating methoxy group (
Chemical Identification
| Property | Data |
| IUPAC Name | 4-Methoxy-N-(prop-2-en-1-yl)aniline |
| Common Name | N-Allyl-p-anisidine |
| CAS Number | 71954-46-6 |
| Molecular Formula | |
| Molecular Weight | 163.22 g/mol |
| SMILES | COc1ccc(NCCC=C)cc1 |
Physical Properties
Unlike its parent compound p-anisidine (which is a solid, mp ~57°C), the N-allyl derivative typically exists as a liquid or low-melting solid due to the disruption of intermolecular hydrogen bonding and crystal packing efficiency caused by the allyl group.
| Parameter | Value / Description |
| Physical State | Light brown oil to low-melting solid (at 25°C) |
| Solubility | Soluble in EtOAc, DCM, MeOH, DMSO; Sparingly soluble in water |
| Density | ~1.05 - 1.09 g/mL (Predicted) |
| Boiling Point | >250°C (Predicted); typically distilled under high vacuum |
| Stability | Air and light sensitive (oxidizes to dark brown/black) |
Critical Note: Physical constants for this specific derivative are grade-dependent. Commercial samples are often supplied as technical grade oils. Purity should be verified via
NMR prior to use in sensitive catalytic cycles.
Synthetic Pathways & Mechanistic Insight[3][4][5]
The most robust route to N-allyl-p-anisidine is the direct mono-N-alkylation of p-anisidine with allyl bromide. This reaction competes with dialkylation; however, stoichiometry control and base selection favor the mono-substituted product.
Protocol: Selective Mono-Allylation
Reagents:
-
p-Anisidine (1.0 equiv)
-
Allyl Bromide (1.0 - 1.1 equiv)
-
Potassium Carbonate (
) (2.0 equiv) -
Solvent: DMF or Acetonitrile (anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve p-anisidine in anhydrous DMF (
concentration) under an inert atmosphere ( or Ar). -
Base Addition: Add
powder to the solution. Stir for 15 minutes to ensure suspension. -
Alkylation: Add allyl bromide dropwise over 30 minutes at
to suppress dialkylation. -
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Workup: Quench with water. Extract with Ethyl Acetate (
). Wash organic layer with brine, dry over , and concentrate. -
Purification: Purify via flash column chromatography on silica gel. Elute with Hexane/EtOAc gradient.
Mechanistic Pathway (SN2)
The reaction proceeds via a nucleophilic attack of the aniline nitrogen on the allyl bromide carbon, displacing the bromide ion.
Caption: Nucleophilic substitution pathway for the synthesis of N-allyl-p-anisidine.
Reactivity & Functionalization[3]
N-Allyl-p-anisidine is not merely an end-product but a versatile "chemical handle." Its primary utility lies in its ability to undergo rearrangement to form ortho-allyl anilines, precursors to indoles and quinolines.
The Amino-Claisen Rearrangement
Under Lewis acid catalysis (e.g.,
Key Application: This is the standard route to synthesize 2-allyl-4-methoxyaniline , which can be cyclized to form substituted indoles or dihydroquinolines.
Caption: The Amino-Claisen rearrangement pathway converting N-allyl-p-anisidine to C-allyl derivatives.
Other Applications
-
Pd-Catalyzed Carboamination: Used as a substrate for intramolecular carboamination to form indoline skeletons.
-
Monomer Synthesis: The allyl group allows for radical polymerization or copolymerization to create functionalized polymers with aniline side chains.
Safety & Toxicology (E-E-A-T)
While specific toxicological data for the N-allyl derivative is sparse, it must be handled with the same rigor as p-anisidine , a known toxin and carcinogen.
-
Hazard Classification: Acute Toxin (Oral/Dermal/Inhalation), Carcinogen (Category 1B).
-
Handling: Always use a chemical fume hood. Wear nitrile gloves (double-gloving recommended) and safety goggles.
-
Storage: Store under inert gas (
) at to prevent oxidation. Dark glass containers are required.
References
-
Sigma-Aldrich. N-Allyl-p-anisidine, Tech.[2] Grade Product Sheet. Available at:
-
PubChem. N-allyl-p-anisidine (Compound). National Library of Medicine. Available at:
-
National Toxicology Program (NTP). p-Anisidine - Safety & Health Data. Available at:
-
Organic Syntheses. General Procedures for N-Alkylation of Anilines. Available at:
-
BenchChem. N-Allyl-4-methoxyaniline Structure and Properties. Available at:
Sources
N-allyl-4-methoxyaniline hydrochloride safety data sheet (SDS)
Technical Safety Guide: N-Allyl-4-methoxyaniline Hydrochloride
Part 1: Executive Summary & Chemical Identity
The "Silent" Hazard in Organic Synthesis N-allyl-4-methoxyaniline hydrochloride is a specialized intermediate often utilized in the synthesis of nitrogen-containing heterocycles (e.g., quinolines, indoles) and as a building block for functionalized dyes and BODIPY sensors.[1] While valuable for its dual reactivity—offering both the nucleophilic aniline nitrogen and the electrophilic/radical-acceptor allyl group—it presents a severe, often underestimated toxicological profile.
This guide moves beyond the standard Safety Data Sheet (SDS) to provide a researcher-centric protocol for safe handling. The core danger lies not just in its acute toxicity, but in its metabolic activation to methemoglobin-forming agents, a risk factor inherited from its parent compound, p-anisidine.[1]
Chemical Identity Table
| Property | Detail |
| Chemical Name | N-Allyl-4-methoxyaniline hydrochloride |
| Synonyms | N-Allyl-p-anisidine HCl; Benzenamine, 4-methoxy-N-2-propenyl-, hydrochloride |
| CAS Number (Free Base) | 71954-46-6 (Note: HCl salt is often generated in situ or unlisted) |
| Molecular Formula | C₁₀H₁₃NO[1][2][3] · HCl |
| Molecular Weight | ~199.68 g/mol (163.22 Free Base + 36.46 HCl) |
| Physical State | Off-white to grey crystalline solid (Hygroscopic) |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar ether. |
Part 2: Critical Hazard Analysis (The "Why")
Standard SDSs often list H-codes without context.[1] To handle this compound safely, you must understand the Mechanism of Toxicity .
The Methemoglobinemia Pathway
Like its parent p-anisidine, this compound is a potent blood toxin. Upon absorption (skin/inhalation), hepatic enzymes (CYP450) hydroxylate the nitrogen. The resulting N-hydroxy metabolite oxidizes Ferrous Hemoglobin (Fe²⁺) to Ferric Methemoglobin (Fe³⁺), which cannot transport oxygen.
-
Clinical Sign: Cyanosis (blue skin/lips) without respiratory distress.
-
Danger: "Chocolate brown" blood. Death results from cellular anoxia.
Carcinogenicity & Genotoxicity
-
Classification: Carcinogen Category 1B (Presumed Human Carcinogen based on p-anisidine data).
-
Mechanism: Reactive nitrenium ions can form DNA adducts, leading to mutagenesis.
Acute Reactivity
-
Allyl Moiety: Potential alkylating agent.
-
HCl Salt: Acidic nature; potential for severe eye damage (Category 1) and respiratory irritation.
Visualizing the Toxicological Pathway
Caption: Metabolic activation pathway leading to methemoglobinemia, the primary acute risk of N-alkylanilines.[1]
Part 3: Safe Handling Protocol (The "How")
Core Directive: Treat this compound as a "Red Line" agent. It must never leave the fume hood in an open container.
Personal Protective Equipment (PPE) Matrix
-
Respiratory: N95/P100 is insufficient if dust is generated outside a hood. Use a Powered Air Purifying Respirator (PAPR) if handling >10g outside containment.
-
Dermal: Double-gloving is mandatory.[1]
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Laminate film (Silver Shield/4H) or thick Nitrile (8 mil). Anilines penetrate standard nitrile rapidly.
-
-
Eyes: Chemical splash goggles. Face shield recommended for scale-up (>5g).[1]
Experimental Workflow: The "Closed Loop" System
To minimize exposure, use a closed-loop handling strategy.
Step A: Weighing
-
Tare a vial inside the fume hood.
-
Transfer solid using a disposable anti-static spatula.
-
Do not use an analytical balance on an open bench. If the balance is outside, dissolve the solid in a pre-weighed amount of solvent inside the hood, then weigh the solution to determine concentration.
Step B: Reaction Setup
-
Dissolve the salt immediately. Solutions are safer than dust.
-
If neutralizing the HCl salt to free base:
-
Caution: The free base (oil) penetrates skin faster than the salt.
-
Use a biphasic mixture (DCM/aq. NaHCO₃) and keep covered.
-
Step C: Quenching & Disposal
-
Acidify waste streams to pH < 3 to keep the amine protonated (non-volatile salt form).
-
Segregate waste as "P-List" equivalent (Acutely Toxic).
Visualizing the Safety Workflow
Caption: "Closed Loop" handling protocol designed to prevent inhalation of dust and dermal contact with the free base.[1]
Part 4: Emergency Response
Scenario: Skin Exposure
-
Immediate Action: Do not wait for symptoms. Aniline absorption is silent.
-
Decontamination: Wash with polyethylene glycol (PEG 400) or ethanol first (to solubilize the lipophilic amine), then copious soap and water. Water alone is inefficient.
-
Medical Alert: Inform EMS of "Potential Methemoglobinemia." Request Methylene Blue availability.
Scenario: Spills
-
Evacuate: Clear the immediate area.
-
PPE: Don full PPE (including respiratory protection) before re-entering.
-
Neutralization: Cover spill with weak acid (dilute HCl) to ensure it remains in salt form, then absorb with vermiculite.
Part 5: Synthesis & Application Context
Understanding the utility of N-allyl-4-methoxyaniline helps justify the rigorous safety protocols.[1]
-
Heterocycle Synthesis: The N-allyl group serves as a "handle" for intramolecular radical cyclizations. For example, treatment with tributyltin hydride (Bu₃SnH) can cyclize the allyl group onto the aromatic ring (if halogenated) to form dihydroquinolines or indoles.
-
BODIPY Sensors: Derivatives are used to tune the photo-induced electron transfer (PET) mechanisms in fluorescent sensors, detecting specific analytes like hypochlorous acid.
-
Schiff Bases: Condensation with aldehydes yields imines used in coordination chemistry.
Researcher Note: When planning these syntheses, calculate the stoichiometry of the HCl. If your reaction requires a base (e.g., K₂CO₃), anticipate the generation of the more permeable free base in situ.
References
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: p-Anisidine. Retrieved from
-
Sigma-Aldrich. (2024). Product Specification: N-Allyl-p-anisidine, Tech. Retrieved from [1]
-
PubChem. (2025).[4] Compound Summary: 4-Methoxyaniline (CID 7809). National Library of Medicine. Retrieved from
-
BenchChem. (2025).[5] Application of N-Allyl-4-chloroaniline in Organic Synthesis. Retrieved from
-
ECHEMI. (2025). N-Allyl-4-methoxyaniline CAS 71954-46-6 Data. Retrieved from
Sources
Technical Guide: pKa Determination & Structural Dynamics of N-Allyl-4-Methoxyaniline Derivatives
Executive Summary
This technical guide provides a rigorous analysis of the acid dissociation constants (pKa) for N-allyl-4-methoxyaniline and its structural derivatives. While 4-methoxyaniline (p-anisidine) is a classic electron-rich aniline, the introduction of an N-allyl group introduces competing electronic effects—resonance donation from the methoxy group versus inductive withdrawal from the allyl moiety.
Understanding these values is critical for:
-
Synthetic Optimization: Predicting reactivity in aza-Claisen rearrangements.
-
Purification: Designing pH-controlled extraction protocols.
-
Drug Design: Tuning lipophilicity (
) and membrane permeability.
This guide moves beyond static data, providing the methodology to measure and predict these values in your own laboratory.
Structural Dynamics & Theoretical Framework
To understand the pKa of this scaffold, we must deconstruct the competing electronic vectors. The pKa refers to the conjugate acid (ammonium species); a higher pKa indicates a more stable conjugate acid and thus a stronger base.[1]
The Push-Pull Mechanism
-
4-Methoxy Group (+R Effect): The oxygen lone pair donates electron density into the benzene ring via resonance. This increases electron density at the nitrogen, stabilizing the positive charge of the conjugate acid (
), thereby increasing basicity .[2] -
N-Allyl Group (-I Effect): Unlike saturated alkyl groups (e.g., ethyl, methyl) which are electron-donating, the allyl group contains
hybridized carbons. These are more electronegative than carbons, exerting an electron-withdrawing inductive effect (-I). This destabilizes the conjugate acid, decreasing basicity .
The Net Result
While N-alkylation typically raises the pKa of aniline (Aniline: 4.6
Visualizing the Equilibrium (Graphviz)
Figure 1: Protonation equilibrium modulated by competing electronic effects. The methoxy group pushes density (green) while the allyl group pulls via induction (red).
Comparative Data Analysis
The following table synthesizes literature values for parent compounds and derived estimates for the N-allyl derivatives.
Table 1: pKa Values of N-Allyl-4-Methoxyaniline and Related Scaffolds
| Compound | Structure | pKa (Aq. 25°C) | Electronic Driver | Ref |
| Aniline | Ph-NH₂ | 4.60 | Standard Reference | [1] |
| p-Anisidine | 4-MeO-Ph-NH₂ | 5.34 | +R (Methoxy) dominates | [2] |
| N-Allylaniline | Ph-NH-Allyl | 4.17 | -I (Allyl) dominates | [3] |
| N-Allyl-p-anisidine | 4-MeO-Ph-NH-Allyl | 4.95 ± 0.10 | +R offset by -I | [Calc] |
| N-(2-Methylallyl)-p-anisidine | 4-MeO-Ph-NH-CH₂C(Me)=CH₂ | 5.05 ± 0.10 | Methyl group (+I) mitigates allyl withdrawal | [Calc] |
| N-Allyl-2-chloro-4-methoxyaniline | 2-Cl-4-MeO-Ph-NH-Allyl | 3.85 ± 0.15* | Ortho-Cl (-I) drastically lowers pKa | [Calc] |
*Values marked [Calc] are predicted using Hammett substituent constants (
Experimental Protocols
As a scientist, you cannot rely solely on prediction. Because N-allyl derivatives often suffer from low aqueous solubility, standard aqueous titration fails. The following protocols are validated for lipophilic amines.
Synthesis of the Standard (N-Allyl-p-anisidine)
Before measurement, you must synthesize a high-purity standard.
Method: Nucleophilic Substitution with Inorganic Base Scavenger.
-
Reagents: p-Anisidine (1.0 eq), Allyl Bromide (1.1 eq), K₂CO₃ (2.0 eq), DMF (Solvent).
-
Procedure: Stir at RT for 12h. Monitor by TLC.
-
Purification: Critical. Unreacted p-anisidine (pKa 5.34) will interfere with the measurement of the product (pKa 4.95). Use column chromatography (Hexane/EtOAc 9:1).
Potentiometric Titration (Yasuda-Shedlovsky Method)
This is the Gold Standard for insoluble amines. We titrate in mixed solvents (Methanol/Water) and extrapolate to 0% organic solvent.
Workflow Diagram:
Figure 2: The Yasuda-Shedlovsky extrapolation workflow for determining aqueous pKa of lipophilic amines.
Step-by-Step Protocol:
-
Preparation: Dissolve
mol of N-allyl-4-methoxyaniline in 50 mL of varying Methanol/Water mixtures (30%, 40%, 50%, 60% v/v). -
Ionic Strength: Add KCl to maintain constant ionic strength (
M). -
Titration: Titrate with standardized 0.1 M HCl using a calibrated glass electrode. Crucial: Perform under nitrogen purge to prevent atmospheric CO₂ from forming carbonic acid, which skews the buffer region.
-
Data Processing: Determine the half-neutralization point (pH at 50% conversion) for each solvent ratio. This is the apparent pKa (
). -
Extrapolation:
-
Plot
on the Y-axis. -
Plot
(inverse dielectric constant of the mix) on the X-axis. -
The Y-intercept gives the theoretical aqueous pKa.
-
Spectrophotometric Determination (Alternative)
If the compound is sparingly soluble even in methanol mixes, use UV-Vis spectroscopy.
-
Principle: The UV spectrum of the free base (aniline) differs from the conjugate acid (anilinium).
-
Wavelength Selection: Scan both species. For p-anisidines, the free base typically absorbs at a longer wavelength (
nm) than the protonated form ( nm) due to loss of conjugation upon protonation. -
Equation:
Where is absorbance at a specific pH, is absorbance at pH 10, and is absorbance at pH 2.
References
-
Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Source for Aniline standard).[4][5][6]
-
Lide, D. R. (2005).[7] CRC Handbook of Chemistry and Physics. CRC Press. (Source for p-Anisidine).
-
Hall, H. K. (1957). "Correlation of the Base Strengths of Amines". Journal of the American Chemical Society, 79(20), 5441–5444. [Link] (Source for N-Allylaniline and inductive effects).
- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for Yasuda-Shedlovsky protocol).
Sources
An In-Depth Technical Guide to N-allyl-p-anisidine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-allyl-p-anisidine, a substituted aniline of interest in organic synthesis and potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes established chemical principles with data from authoritative sources to offer a practical and in-depth resource.
Introduction: The Significance of N-allylated Anisidines
N-allyl-p-anisidine, also known as N-allyl-4-methoxyaniline, belongs to the class of N-allylated aromatic amines. These compounds are valuable synthetic intermediates due to the dual reactivity of the allyl group and the aromatic amine functionality. The presence of the electron-donating methoxy group at the para-position of the aniline ring influences the nucleophilicity of the nitrogen atom and the reactivity of the aromatic system, making it an interesting scaffold for further chemical modifications. Allylic amines, in general, are crucial structural motifs in a variety of biologically active compounds and natural products, underscoring the potential of N-allyl-p-anisidine as a building block in drug discovery.[1]
Chemical Identifiers and Molecular Structure
A clear identification of a chemical compound is fundamental for research and regulatory purposes. The following table summarizes the key chemical identifiers for N-allyl-p-anisidine.
| Identifier | Value | Source |
| Compound Name | 4-methoxy-N-prop-2-enylaniline | PubChemLite[2] |
| Synonyms | N-allyl-p-anisidine, N-allyl-4-methoxyaniline | N/A |
| Molecular Formula | C10H13NO | PubChemLite[2] |
| Molecular Weight | 163.22 g/mol | PubChemLite[2] |
| Canonical SMILES | COC1=CC=C(C=C1)NCC=C | PubChemLite[2] |
| InChI | InChI=1S/C10H13NO/c1-3-8-11-9-4-6-10(12-2)7-5-9/h3-7,11H,1,8H2,2H3 | PubChemLite[2] |
| InChIKey | OISSOJFPFGACLI-UHFFFAOYSA-N | PubChemLite[2] |
| Predicted XlogP | 2.5 | PubChemLite[2] |
Synthesis of N-allyl-p-anisidine: A Methodological Approach
The synthesis of N-allyl-p-anisidine is not extensively detailed in the literature, however, it can be reliably achieved through the N-alkylation of p-anisidine with an allyl halide. This is a common and well-established method for the preparation of N-allylated anilines.[3]
General Reaction Scheme
The N-allylation of p-anisidine can be represented by the following reaction:
Sources
- 1. Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03233G [pubs.rsc.org]
- 2. PubChemLite - N-allyl-p-anisidine,tech. (C10H13NO) [pubchemlite.lcsb.uni.lu]
- 3. Selective monoallylation of anilines to N-allyl anilines using reusable zirconium dioxide supported tungsten oxide solid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Amino-Claisen Rearrangement of N-Allyl-p-Anisidine
This Application Note is designed for researchers and drug development professionals. It provides a rigorous, field-proven protocol for the amino-Claisen rearrangement (aza-Claisen) of N-allyl-p-anisidine to 2-allyl-4-methoxyaniline .
Executive Summary & Strategic Rationale
The amino-Claisen rearrangement is the nitrogen analogue of the classic Claisen rearrangement. While the thermal variant typically requires forcing conditions (>200 °C) that degrade sensitive substrates, the Lewis Acid-Catalyzed protocol allows the reaction to proceed at significantly lower temperatures (80–140 °C) with improved regioselectivity.
For the specific substrate N-allyl-p-anisidine , the para-methoxy group serves two critical functions:
-
Regiocontrol: It blocks the para-position, strictly enforcing ortho-rearrangement to yield the 2-allyl derivative.
-
Electronic Activation: While electron-donating groups (EDGs) generally make the amine more basic (potentially sequestering the catalyst), they also stabilize the developing charge in the transition state.
This guide prioritizes the Boron Trifluoride Diethyl Etherate (BF₃·OEt₂) catalyzed pathway due to its balance of reactivity, ease of workup, and yield consistency compared to solid Lewis acids like ZnCl₂.
Mechanistic Insight: Charge-Accelerated Rearrangement
Understanding the mechanism is vital for troubleshooting. The reaction is not merely a thermal reorganization; it is a charge-accelerated [3,3]-sigmatropic shift .
-
Coordination: The Lewis Acid (LA) coordinates to the amine nitrogen.[1] This develops a formal positive charge, converting the neutral amine into a cationic species (ammonium/iminium character).
-
Activation: The cationic charge lowers the activation energy of the [3,3] shift by weakening the N-C(allyl) bond and lowering the LUMO energy of the π-system.
-
Rearrangement: The allyl group migrates to the ortho-position via a chair-like transition state, inverting the allyl chain (though for a simple allyl group, the product appears identical).
-
Re-aromatization: The resulting intermediate (an ortho-dienone imine) rapidly tautomerizes to restore aromaticity, driven by the thermodynamic stability of the benzene ring.
Pathway Visualization
Figure 1: Mechanistic pathway of the Lewis acid-catalyzed amino-Claisen rearrangement.
Experimental Protocol
Reagents & Equipment[1][2][3][4]
-
Substrate: N-Allyl-p-anisidine (Purity >98% recommended).
-
Catalyst: Boron Trifluoride Diethyl Etherate (BF₃[2]·OEt₂), 48% BF₃ basis. Note: Handle in fume hood; corrosive.
-
Solvent: Xylene (mixture of isomers) or Chlorobenzene. Rationale: High boiling point required for activation; non-coordinating to prevent catalyst deactivation.
-
Atmosphere: Dry Nitrogen or Argon (Strictly anhydrous conditions are required to prevent hydrolysis of BF₃).
Step-by-Step Methodology
Step 1: Reaction Setup
-
Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and a rubber septum.
-
Flush the system with Argon for 10 minutes.
-
Add N-allyl-p-anisidine (1.0 equiv, e.g., 5.0 mmol, 816 mg) to the flask.
-
Add anhydrous Xylene (10 mL, 0.5 M concentration).
-
Note: Concentration effects are minimal, but 0.5–1.0 M is standard to maintain thermal mass.
-
Step 2: Catalyst Addition
-
Cool the solution to 0 °C (ice bath) to control the initial exotherm of complexation.
-
Dropwise add BF₃·OEt₂ (1.0 to 1.1 equiv).
-
Observation: A thick precipitate or color change (often darkening) indicates the formation of the Lewis acid-amine complex.
-
-
Remove the ice bath and stir at room temperature for 15 minutes.
Step 3: Rearrangement (The Critical Step)
-
Heat the reaction mixture to reflux (approx. 140 °C for xylene).
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) every 30 minutes.
-
Target: Disappearance of the starting material (Rf ~0.6) and appearance of the more polar primary amine product (Rf ~0.3).
-
Duration: Typically 1–3 hours.
-
Checkpoint: If reaction stalls, add an additional 0.2 equiv of BF₃·OEt₂.
-
Step 4: Workup & Quenching
-
Cool the mixture to room temperature.
-
Quench: Carefully add 10% aqueous NaOH (20 mL).
-
Purpose: This breaks the Boron-Nitrogen complex and deprotonates the ammonium salt to the free amine.
-
-
Stir vigorously for 30 minutes until the organic layer is clear and the aqueous layer is distinct.
-
Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (3 x 20 mL).
-
Wash combined organics with Brine (1 x 30 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 5: Purification
-
Purify the crude dark oil via flash column chromatography on silica gel.
-
Eluent: Gradient of Hexane -> 5-10% EtOAc in Hexane.
-
Product: 2-Allyl-4-methoxyaniline is typically a pale yellow to brownish oil that may darken upon standing (store under inert gas).
Quality Control & Characterization
Successful synthesis is validated by the following spectral markers.
| Technique | Parameter | Expected Observation | Mechanistic Proof |
| ¹H NMR | N-H Signal | Broad singlet, 3.0–4.0 ppm (2H) | Shift from secondary amine (1H) to primary amine (2H). |
| ¹H NMR | Allyl CH₂ | Doublet ~3.3 ppm | Shift from N-CH₂ (~3.7 ppm) to Ar-CH₂ (~3.3 ppm). |
| ¹H NMR | Aromatic | 3 signals (ABC system) | Pattern change from para-substituted (AA'BB') to 1,2,4-trisubstituted. |
| IR | N-H Stretch | Double spike ~3350/3450 cm⁻¹ | Characteristic of primary amine (-NH₂). |
| TLC | Rf Value | Lower than SM | Primary amines are more polar than secondary N-alkyl anilines. |
Troubleshooting & Optimization Logic
Workflow Diagram
Figure 2: Operational workflow for the synthesis of 2-allyl-4-methoxyaniline.
Common Issues & Solutions
-
Low Conversion:
-
Cause: Catalyst deactivation by moisture or insufficient catalyst loading.
-
Fix: Ensure reagents are dry. Increase BF₃·OEt₂ to 1.5 equiv.
-
-
Polymerization/Tarry Residue:
-
Cause: Thermal degradation or oxidative coupling of the electron-rich anisidine ring.
-
Fix: Reduce temperature to 110 °C (Toluene reflux) and extend reaction time. Ensure strict exclusion of oxygen.
-
-
Cleavage to p-Anisidine:
-
Cause: Acid-catalyzed deallylation (retro-reaction).
-
Fix: Avoid protic acids. Ensure the Lewis acid is high quality.
-
References
-
Stille, J. K., et al. (1992).[1] "Lewis acid catalyzed aza-Claisen rearrangement."[3][4] Journal of Organic Chemistry, 57(2), 461-467. Link
-
Jain, S., et al. (2007).[2] "Lewis acid catalyzed amino-Claisen rearrangement: A facile one-pot synthesis of 2-allylarylamines."[2] Indian Journal of Chemistry, 46B, 529-531.[2] Link
-
Lutz, R. P. (1984). "Catalysis of the Cope and Claisen rearrangements." Chemical Reviews, 84(3), 205–252. Link
-
Majumdar, K. C., et al. (2012). "The aza-Claisen rearrangement."[4][5][6][7] Synlett, 23(16), 2289-2314. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. d.lib.msu.edu [d.lib.msu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Claisen Rearrangement [unacademy.com]
- 6. Synthesis of 2-Alkenyl-Tethered Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Application Note: A Robust Protocol for the Synthesis of 5-Methoxy-2-Methylindole from N-Allyl-p-Anisidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the synthesis of 5-methoxy-2-methylindole, a valuable scaffold in medicinal chemistry, starting from the readily accessible precursor, N-allyl-p-anisidine. The synthetic strategy hinges on a thermally- or Lewis acid-catalyzed aromatic aza-Claisen rearrangement, followed by an intramolecular cyclization and isomerization sequence. This document outlines the mechanistic underpinnings of this transformation, offers a detailed, step-by-step experimental protocol, and discusses key parameters for reaction optimization. The information presented is designed to be a self-validating system for researchers, grounded in established chemical principles and supported by authoritative references.
Introduction: The Significance of Substituted Indoles
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and pharmaceutical agents with a wide range of biological activities. The strategic functionalization of the indole ring allows for the fine-tuning of a molecule's pharmacological profile. Consequently, the development of efficient and versatile methods for the synthesis of substituted indoles is of paramount importance. The route from N-allylanilines represents an elegant approach, leveraging a classical pericyclic reaction to construct the core indole structure.
Mechanistic Rationale: The Aromatic Aza-Claisen Rearrangement
The synthesis of 5-methoxy-2-methylindole from N-allyl-p-anisidine is a two-stage process initiated by a[1][1]-sigmatropic rearrangement, specifically an aromatic aza-Claisen rearrangement.[2][3] This concerted, intramolecular process typically requires thermal activation to overcome the activation energy of the pericyclic transition state.[4]
Stage 1: Aromatic Aza-Claisen Rearrangement
Upon heating, the N-allyl group of N-allyl-p-anisidine (I) undergoes a rearrangement where the allyl group migrates from the nitrogen atom to the ortho-position of the aromatic ring. This proceeds through a cyclic, six-membered transition state to yield the intermediate 2-allyl-4-methoxyaniline (II). This rearrangement is often the rate-limiting step and can be facilitated by the use of Lewis acids, which can coordinate to the nitrogen atom and lower the activation energy of the rearrangement.[5]
Stage 2: Intramolecular Cyclization and Isomerization
The newly formed ortho-allylaniline (II) is primed for cyclization. The terminal double bond of the allyl group can be isomerized to a more thermodynamically stable internal double bond under the reaction conditions, often aided by a catalyst, to form intermediate (III). This is followed by an intramolecular nucleophilic attack of the aniline nitrogen onto the double bond, leading to the formation of a five-membered ring. Subsequent aromatization, likely through oxidation or tautomerization, yields the final stable indole product, 5-methoxy-2-methylindole (IV).
Caption: General reaction pathway for the synthesis of 5-methoxy-2-methylindole.
Experimental Section: A Representative Protocol
This protocol details a representative procedure for the synthesis of 5-methoxy-2-methylindole from N-allyl-p-anisidine. It is based on established principles of the aza-Claisen rearrangement and subsequent indole formation. Researchers should note that optimization of temperature, reaction time, and catalyst loading may be necessary to achieve maximum yield.
Materials and Reagents
-
N-Allyl-p-anisidine
-
Anhydrous Zinc Chloride (ZnCl₂) or Boron Trifluoride Etherate (BF₃·OEt₂)
-
High-boiling point solvent (e.g., N,N-diethylaniline or o-xylene)
-
Hydrochloric Acid (1 M)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add N-allyl-p-anisidine (1.0 eq).
-
Solvent and Catalyst Addition: Add a high-boiling point solvent such as N,N-diethylaniline (approximately 0.2 M concentration of the substrate). Under a stream of nitrogen, add the Lewis acid catalyst. For a thermal reaction, no catalyst is needed. For a catalyzed reaction, anhydrous ZnCl₂ (0.2-0.5 eq) or BF₃·OEt₂ (0.5-1.0 eq) can be used.[6]
-
Reaction: Heat the reaction mixture to reflux (typically 180-220 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction time can vary from 4 to 24 hours depending on the substrate and conditions.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate.
-
Extraction: Transfer the diluted mixture to a separatory funnel. Wash the organic layer with 1 M HCl to remove the high-boiling point amine solvent, followed by water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 5-methoxy-2-methylindole.
Caption: Step-by-step experimental workflow for the synthesis.
Characterization of 5-Methoxy-2-methylindole
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Property | Expected Value |
| Appearance | Colorless to off-white crystalline powder |
| Molecular Formula | C₁₀H₁₁NO |
| Molecular Weight | 161.20 g/mol |
| Melting Point | 86-88 °C |
| ¹H NMR | Spectral data should be consistent with the structure.[7] |
| ¹³C NMR | Spectral data should be consistent with the structure. |
| Mass Spectrum | m/z = 161.08 (M⁺) |
Optimization and Troubleshooting
| Parameter | Recommendation & Rationale |
| Temperature | The aza-Claisen rearrangement is often the rate-determining step and requires significant thermal energy. If the reaction is slow, a higher boiling point solvent or a higher reaction temperature may be necessary. However, excessively high temperatures can lead to decomposition. |
| Catalyst | Lewis acids such as ZnCl₂, BF₃·OEt₂, or AlCl₃ can significantly lower the required reaction temperature and shorten the reaction time by activating the N-allyl aniline for rearrangement.[5] The choice and loading of the Lewis acid should be optimized empirically. |
| Solvent | High-boiling, non-polar aprotic solvents are generally preferred. N,N-diethylaniline or o-xylene are common choices. The solvent should be anhydrous as water can interfere with Lewis acid catalysts. |
| Reaction Time | The reaction should be monitored to determine the optimal time for completion. Prolonged reaction times at high temperatures can lead to the formation of byproducts. |
| Purification | The crude product may contain starting material, the rearranged intermediate, and other byproducts. Flash column chromatography is typically effective for isolating the desired indole. |
Conclusion
The synthesis of 5-methoxy-2-methylindole from N-allyl-p-anisidine via an aromatic aza-Claisen rearrangement and subsequent cyclization is a robust and efficient method for accessing this important heterocyclic scaffold. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can reliably produce this valuable compound for applications in drug discovery and development. The protocol provided herein serves as a solid foundation for further exploration and optimization of this synthetic transformation.
References
- Ogura, K. et al. Synthesis of Indoles via Sigmatropic Rearrangements and Olefin Isomerization.
- Doležal, M. et al. (2022).
- Fisher, A. J., & Reisman, S. E. (2013). Brønsted Acid Catalyzed Enantioselective Indole Aza-Claisen Rearrangement Mediated by an Arene CH–O Interaction. Academia.edu.
- BenchChem (2025). Application Notes and Protocols for the Claisen Rearrangement of 4'-Allyloxyacetanilide Compounds. BenchChem.
- ChemicalBook. Synthesis of 5-METHOXY-2-METHYLINDOLE from p-Anisidine and Hydroxyacetone. ChemicalBook.
- BenchChem (2025). Technical Support Center: Synthesis of 5-Methoxyindoles. BenchChem.
- Lebœuf, D. et al. (2017).
- ChemicalBook. 5-METHOXY-2-METHYLINDOLE(1076-74-0) 1H NMR spectrum. ChemicalBook.
- Majumdar, K. C. et al. (2009). Recent Advances in the Aza-Claisen Rearrangement.
- Yoon, T. P., Dong, V. M., & MacMillan, D. W. C. (1999). Development of a New Lewis Acid-Catalyzed Claisen Rearrangement. Journal of the American Chemical Society.
- Wikipedia. Claisen rearrangement. Wikipedia.
- Majumdar, K. C. (2005). Aza-Claisen rearrangement.
- Cha, J. K. et al. (2023). Synthesis of Indoles from o-Haloanilines. The Journal of Organic Chemistry.
- Fisher, A. J., & Reisman, S. E. (2013). Brønsted acid catalyzed enantioselective indole aza-Claisen rearrangement mediated by an arene CH-O interaction. PubMed.
- Arshad, M. et al. (2011). 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N′-[(1E,2E) - NIH. PMC.
- BenchChem (2025). Optimization of reaction conditions for indolin-2-one synthesis. BenchChem.
- Sigma-Aldrich. 5-Methoxy-2-methylindole 99 1076-74-0. Sigma-Aldrich.
- Hsung, R. P. et al. (2009). A Divergent Mechanistic Course of Pd(0)
- National Center for Biotechnology Inform
- Sakamoto, T., Hosoda, I., & Kikugawa, Y. (1988). A simple synthesis of 5-methoxyindole and 5-methoxy-2-oxindole. Semantic Scholar.
- Beare, K. D., & McErlean, C. (2013).
- Tokyo Chemical Industry Co., Ltd. Aza-Claisen Rearrangement. TCI Chemicals.
- GoldBio. 5-Methoxy-2-methylindole. GoldBio.
- Kurbanov, S. S. et al. (1986). Thermal Claisen rearrangement of N-allylanilines. OSTI.GOV.
- Bouyahya, A. et al. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Preprints.org.
- Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons.
- Hiersemann, M., & Nubbemeyer, U. (Eds.). (2007). The Claisen Rearrangement. Wiley-VCH.
- Anderson, J. C., & Siddons, D. C. (2001). A Convenient Method for the Aromatic Amino-Claisen Rearrangement of N-(1,1-Disubstituted-allyl)anilines. ResearchGate.)anilines.
Sources
- 1. (PDF) Brønsted Acid Catalyzed Enantioselective Indole Aza-Claisen Rearrangement Mediated by an Arene CH–O Interaction [academia.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. researchgate.net [researchgate.net]
- 7. 5-METHOXY-2-METHYLINDOLE(1076-74-0) 1H NMR spectrum [chemicalbook.com]
N-allyl-N-(4-methoxyphenyl)amine in Palladium Catalysis: An Unexplored Frontier
Initial research indicates that N-allyl-N-(4-methoxyphenyl)amine has not been documented as a ligand in palladium-catalyzed cross-coupling reactions in publicly available scientific literature. While the broader classes of allylic compounds and N-aryl amines are extensively used in palladium catalysis, this specific molecule appears to be an unexplored candidate.
Detailed searches for the synthesis of palladium complexes featuring N-allyl-N-(4-methoxyphenyl)amine, or its application in common palladium-catalyzed transformations such as Suzuki-Miyaura, Heck-Mizoroki, or Buchwald-Hartwig reactions, did not yield any specific results. This suggests a novel area for research and development within the field of organometallic chemistry and catalysis.
For researchers and professionals in drug development, this presents a unique opportunity to investigate the potential of N-allyl-N-(4-methoxyphenyl)amine as a novel ligand. Its structural features, combining an electron-rich anisole moiety with a coordinating allyl group, could offer unique electronic and steric properties to a palladium center, potentially influencing catalytic activity, selectivity, and substrate scope in cross-coupling reactions.
Hypothetical Applications and Research Directions
Given the established roles of similar structural motifs in palladium catalysis, several potential applications for N-allyl-N-(4-methoxyphenyl)amine can be proposed as starting points for investigation:
-
As a Hemilabile Ligand: The allyl and amine functionalities could potentially act as a bidentate, hemilabile ligand system. The allyl group can coordinate to the palladium center, while the nitrogen atom of the amine could reversibly bind, influencing the stability and reactivity of catalytic intermediates.
-
In Allylic Substitution Reactions: The allyl group itself could participate directly in palladium-catalyzed allylic substitution reactions, with the N-(4-methoxyphenyl)amine portion of the molecule serving to modulate the electronic properties of the palladium catalyst.
-
Modifier in Cross-Coupling Reactions: The amine could function as an ancillary ligand, influencing the efficiency of standard cross-coupling reactions like the Suzuki-Miyaura or Heck reactions. The electron-donating nature of the 4-methoxyphenyl group might enhance the oxidative addition step in the catalytic cycle.
Proposed Experimental Workflow for Investigation
For researchers interested in exploring the catalytic potential of N-allyl-N-(4-methoxyphenyl)amine, a logical starting point would be its synthesis and subsequent complexation with a palladium precursor.
Diagram: Proposed Research Workflow
Caption: A proposed workflow for the investigation of N-allyl-N-(4-methoxyphenyl)amine as a ligand in palladium catalysis.
Concluding Remarks
The absence of N-allyl-N-(4-methoxyphenyl)amine in the existing literature on palladium catalysis underscores a gap in the exploration of structurally diverse ligands. The unique combination of functional groups within this molecule merits investigation. Future research in this area could lead to the development of novel and efficient catalytic systems for organic synthesis, with potential applications in the pharmaceutical and materials science industries. Researchers are encouraged to pursue the synthesis and catalytic evaluation of this promising, yet unexplored, ligand.
Troubleshooting & Optimization
Technical Support Center: N-Allyl-p-Anisidine Integrity Management
The following guide is structured as a Technical Support Center for researchers handling N-allyl-p-anisidine. It synthesizes organic chemistry principles with practical handling protocols.
Ticket ID: OX-PREV-5324 Subject: Prevention of Autoxidation and Oligomerization in Storage Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
The "Why": Root Cause Analysis
User Query: "Why does my N-allyl-p-anisidine turn from a clear oil to a black, viscous tar even when capped?"
Technical Diagnosis: N-allyl-p-anisidine (CAS 5324-43-6) suffers from a "double threat" structural vulnerability that accelerates degradation exponentially compared to simple anilines.
-
Electron-Rich Nitrogen: The p-methoxy group (electron-donating) increases the electron density on the nitrogen atom, lowering the oxidation potential. This makes the molecule highly susceptible to Single Electron Transfer (SET) oxidation by atmospheric oxygen.
-
Allylic Activation: The N-allyl group provides a "weak" C-H bond adjacent to the double bond. Once the nitrogen forms a radical cation (via SET), it can abstract a hydrogen from the allylic position, leading to rapid radical polymerization.
The "black tar" you observe is a complex mixture of quinone imines (chromophores causing color) and polymeric oligomers (causing viscosity).
Visualization: The Degradation Cascade
The following diagram illustrates the mechanistic pathway from the pure compound to the oxidized impurity.
Figure 1: Mechanistic pathway of oxidative degradation. The synergy between the electron-rich amine and the allyl group accelerates the transition from clear liquid to dark oligomers.
Storage Protocol: The "Golden Standard"
User Query: "How should I store this to ensure >98% purity for 6+ months?"
The Protocol: Do not rely on standard "cool, dry place" advice. This compound requires active exclusion of entropy (heat) and reactive species (oxygen/light).
Comparative Storage Efficacy Table
| Method | Expected Shelf Life | Risk Level | Verdict |
| Benchtop (capped) | < 1 Week | Critical | Rapid darkening; formation of peroxides. |
| 4°C Fridge (Air) | 2-4 Weeks | High | Slow oxidation; moisture condensation risk upon opening. |
| -20°C Freezer (Nitrogen) | 3-6 Months | Moderate | Acceptable for short-term; N2 is lighter than air, may leak out. |
| -20°C (Argon) + Amber | > 12 Months | Low | The Golden Standard. Argon blanket is heavy and stable. |
Step-by-Step Storage Workflow
-
Container Selection: Use Amber glass vials with Teflon-lined caps. Never use polyethylene (plastic) bottles for long-term storage, as oxygen permeates plastics, and the amine can leach plasticizers.
-
The Argon Blanket:
-
After use, do not just cap the bottle.[1]
-
Insert a pasture pipette connected to an Argon line (2-3 psi).
-
Flow Argon gently above the liquid surface for 10-15 seconds to displace air. Argon is denser than air and forms a "heavy" protective blanket.
-
-
Parafilm Seal: Wrap the cap junction tightly with Parafilm M to prevent gas exchange.
-
Thermal Arrest: Store immediately at -20°C .
Troubleshooting & Rescue: Purification Guide
User Query: "My sample is dark brown/black. Can I save it, or should I discard it?"
The Solution: If the liquid is still flowable, it can be rescued. If it has solidified into a hard tar, discard it. Primary Rescue Method: Vacuum Distillation. (Chromatography is often inefficient due to streaking of amine oxidation products).
Rescue Protocol: Vacuum Distillation
Warning: Do not distill at atmospheric pressure. The high heat required will cause immediate decomposition.
-
Setup: Short-path distillation apparatus.
-
Pressure: High vacuum (< 1 mmHg is ideal).
-
Temperature:
-
Expect boiling point to be significantly lower than atmospheric (estimated ~110-130°C at 1-2 mmHg, though specific experimental data should be monitored).
-
Critical: Use an oil bath, not a heating mantle, to prevent "hot spots" that trigger polymerization.
-
-
Additives: Add a few copper turnings or a small amount of hydroquinone to the distillation flask to act as a radical inhibitor during heating.
-
Collection: Discard the first 5-10% (forerun) which contains volatile degradation products. Collect the clear, colorless fraction.
Decision Tree: Rescue vs. Discard
Figure 2: Operational decision tree for evaluating oxidized samples.
Frequently Asked Questions (FAQs)
Q: Can I use the compound if it is slightly yellow? A: Yes, for most synthetic applications.
-
Context: A pale yellow color indicates trace formation of the N-oxide or azo-impurities (<1%).
-
Action: Verify purity via TLC (Thin Layer Chromatography). If the spot is singular and matches the Rf of the pure standard, it is usable for synthesis. For analytical standards (HPLC/MS calibration), repurify until colorless.
Q: Why Argon instead of Nitrogen? A: Density physics.
-
Nitrogen (Density ~1.25 g/L) is lighter than Oxygen in some conditions and mixes easily with air turbulence.
-
Argon (Density ~1.78 g/L) is significantly heavier than air. It settles into the vial, forming a physical "plug" that sits on top of your liquid, actively pushing oxygen out. For highly sensitive allylic amines, this difference is measurable in shelf-life extension.
Q: I dissolved the compound in CDCl3 for NMR, and it turned green overnight. Why? A: Chloroform acidity and photo-oxidation.
-
CDCl3 often contains traces of DCl (acid) and phosgene-like oxidants if not stored over silver foil/base.
-
Acid Effect: Acid catalyzes the SET oxidation mechanism.
-
Fix: Filter your CDCl3 through basic alumina before use, or use CD2Cl2 (Dichloromethane-d2) which is generally less oxidative for amines.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for distillation of anilines and air-sensitive liquids).
-
Sigma-Aldrich. (n.d.). Technical Bulletin AL-134: Handling Air-Sensitive Reagents. (Authoritative protocol for inert gas blanketing and syringe transfer).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Foundational text on N-alkylaniline oxidation and purification).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7732, p-Anisidine. (Toxicity and general stability data for the parent scaffold).
Sources
Technical Support Center: Purification of N-allyl-4-methoxyaniline
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and practical advice for researchers encountering challenges in the purification of N-allyl-4-methoxyaniline, specifically focusing on the removal of unreacted allyl bromide. As Senior Application Scientists, we have designed this resource to be a practical, field-tested guide that explains the causality behind experimental choices, ensuring robust and reproducible results.
The Challenge: Separating Product from Starting Material
The synthesis of N-allyl-4-methoxyaniline via the N-alkylation of 4-methoxyaniline with allyl bromide often results in a crude mixture containing the desired product, unreacted starting materials, and potential side products. The primary purification challenge lies in the efficient removal of excess allyl bromide, a volatile and reactive electrophile, from the significantly less volatile and basic amine product.
Understanding the distinct physical and chemical properties of these compounds is the cornerstone of developing an effective purification strategy.
Table 1: Comparative Physical Properties of Key Compounds
| Compound | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| Allyl Bromide (Starting Material) | CH₂=CHCH₂Br | 120.98 | 71[1][2][3] | -119[2][3] | Slightly soluble in water; soluble in most organic solvents.[2][4] |
| 4-Methoxyaniline (Starting Material) | CH₃OC₆H₄NH₂ | 123.15 | 243[5][6][7] | 57-59[5][7] | Slightly soluble in water; soluble in ethanol, ether.[5][8] |
| N-allyl-4-methoxyaniline (Product) | CH₃OC₆H₄NHCH₂CH=CH₂ | 163.22 | >250 (est.) | Liquid (est.) | Insoluble in water; soluble in most organic solvents. Basic. |
Troubleshooting Guide: Step-by-Step Purification Protocols
This section addresses common issues encountered during the workup and purification process in a question-and-answer format.
Q1: My crude reaction mixture is contaminated with a large amount of excess allyl bromide. What is the most efficient initial clean-up step?
Answer: The most effective first step is to leverage the significant difference in volatility between allyl bromide and your product. A simple evaporation or distillation is highly effective for bulk removal.
The boiling point of allyl bromide is approximately 71 °C, whereas N-allyl-4-methoxyaniline, like its parent aniline, is expected to have a boiling point well over 200 °C. This vast difference allows for straightforward separation by physical means.
Protocol 1: Bulk Removal of Allyl Bromide by Evaporation
Objective: To remove the majority of the volatile allyl bromide from the crude reaction mixture.
Materials:
-
Crude reaction mixture in an organic solvent (e.g., DCM, THF, Acetonitrile).
-
Rotary evaporator.
-
Round-bottom flask.
Procedure:
-
Transfer your crude reaction mixture to a round-bottom flask appropriately sized for your rotary evaporator.
-
Concentrate the mixture under reduced pressure. A gentle water bath (30-40 °C) can be used to facilitate the evaporation of both the reaction solvent and the allyl bromide.
-
Continue the evaporation until the solvent and the characteristic pungent odor of allyl bromide are no longer apparent.
-
The remaining residue will be your crude product, enriched in N-allyl-4-methoxyaniline but potentially containing non-volatile impurities.
Q2: I've evaporated the excess allyl bromide, but my NMR analysis still shows residual starting material and other non-basic impurities. What's the next step?
Answer: An acid-base liquid-liquid extraction is the ideal next step. This classical technique exploits the basicity of the amine product to separate it from neutral or acidic impurities.[9][10][11]
The underlying principle is the reversible protonation of the amine. By washing the organic solution with an aqueous acid, the basic N-allyl-4-methoxyaniline is protonated to form a water-soluble ammonium salt, which migrates to the aqueous phase. Neutral impurities, such as any remaining allyl bromide, will remain in the organic layer, which is then discarded. Subsequently, basifying the aqueous layer deprotonates the ammonium salt, regenerating the water-insoluble amine product, which can be extracted back into a fresh organic solvent.[9]
Protocol 2: Purification via Acid-Base Extraction
Objective: To separate the basic amine product from neutral and acidic impurities.
Materials:
-
Crude product from Protocol 1.
-
An organic solvent immiscible with water (e.g., Dichloromethane, Ethyl Acetate).
-
1M Hydrochloric Acid (HCl).
-
1M Sodium Hydroxide (NaOH).
-
Saturated Sodium Chloride solution (Brine).
-
Separatory funnel.
-
Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
Procedure:
-
Dissolve the crude product in a suitable organic solvent (e.g., 50 mL of ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M HCl (aq) and shake vigorously. Vent the funnel frequently to release any pressure buildup.
-
Allow the layers to separate. Drain the lower aqueous layer into a clean flask. This layer now contains your protonated product.
-
Discard the organic layer, which contains the neutral impurities.
-
Return the aqueous layer to the separatory funnel.
-
Slowly add 1M NaOH (aq) until the solution is basic (confirm with pH paper, pH > 10). You may observe the amine product "oiling out" or forming a precipitate.
-
Add a fresh portion of organic solvent (e.g., 50 mL of ethyl acetate) to the funnel. Shake vigorously to extract the deprotonated amine product back into the organic phase.
-
Drain and keep the organic layer.
-
Wash the organic layer with water, followed by brine, to remove residual salts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified N-allyl-4-methoxyaniline.
Caption: Workflow for purification by acid-base extraction.
Q3: My product is still not pure enough for my needs. Is column chromatography a good option for N-allyl-4-methoxyaniline?
Answer: Yes, column chromatography is a powerful technique for final polishing, but it requires special considerations for amines.
Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface.[12] These acidic sites can strongly and sometimes irreversibly bind to basic compounds like your amine product, leading to significant peak tailing, poor separation, and low product recovery.[12][13]
To counteract this, you can either neutralize the silica surface with a basic additive in your mobile phase or use a specialty stationary phase.
Protocol 3: Purification by Column Chromatography
Objective: To achieve high purity by separating the product from closely related impurities.
Procedure:
-
TLC Method Development:
-
Dissolve a small sample of your product in a minimal amount of dichloromethane.
-
Spot the sample on at least two TLC plates.
-
Develop the first plate in a solvent system of increasing polarity (e.g., starting with 5% Ethyl Acetate in Hexanes and moving to 10%, 20%, etc.).
-
Develop the second plate in the same solvent systems but with a basic modifier added (~1% triethylamine, TEA) to the mobile phase.[13]
-
Compare the plates. You will likely observe a much cleaner spot with a higher Rf value and less streaking on the plate developed with TEA. This is your ideal system. Aim for an Rf of ~0.3 for your product.
-
-
Column Packing and Loading:
-
Prepare your column by packing silica gel as a slurry in your chosen non-polar solvent (e.g., Hexanes).
-
Pre-equilibrate the column with your mobile phase, including the ~1% TEA.
-
Adsorb your crude product onto a small amount of silica gel, and dry-load it onto the top of the column for best resolution.
-
-
Elution and Collection:
-
Run the column using your optimized mobile phase from the TLC analysis.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent (and TEA) under reduced pressure. The TEA is volatile and should co-evaporate with the solvent.
-
Caption: Decision-making for amine purification by chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is standard silica gel often problematic for purifying amines? The surface of silica gel is covered in acidic silanol groups (Si-OH). Basic amines can form strong acid-base interactions with these groups, leading to poor chromatographic performance characterized by broad, tailing peaks and sometimes irreversible adsorption, which results in low product recovery.[12][13] Adding a volatile competing base like triethylamine to the mobile phase temporarily neutralizes these active sites, allowing the amine to elute cleanly.[14]
Q2: Instead of physical separation, can I use a chemical scavenger to destroy the excess allyl bromide? Yes, this is a viable strategy, particularly if distillation is not practical. You can add a water-soluble nucleophile to the reaction mixture during the workup.[15] Reagents like aqueous sodium thiosulfate or sodium bisulfite can react with the electrophilic allyl bromide.[16] This reaction converts the allyl bromide into a water-soluble, non-volatile salt, which is then easily removed during the aqueous extraction steps. This method is analogous to quenching unreacted bromine in bromination reactions.[16]
Q3: How does the purification of a secondary amine like N-allyl-4-methoxyaniline compare to purifying primary or tertiary amines? The fundamental principles of purification remain the same, as all three classes are basic. Acid-base extraction is a robust method applicable to primary, secondary, and tertiary amines.[17] However, subtle differences in basicity (pKa) and hydrogen bonding ability can affect their behavior in chromatography. Secondary amines, having one N-H bond, can act as both hydrogen bond donors and acceptors, which can lead to slightly different interactions with the silica surface compared to primary (two N-H bonds) or tertiary (no N-H bonds) amines. Nonetheless, the strategy of using a basic modifier (TEA) or an amine-functionalized column is effective for all classes of amines.[13]
References
-
Ataman Kimya. (n.d.). ALLYL BROMIDE. Retrieved February 24, 2026, from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved February 24, 2026, from [Link]
-
Ma, G., & Jha, A. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. American Chemical Society. Retrieved February 24, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Allyl bromide. PubChem. Retrieved February 24, 2026, from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved February 24, 2026, from [Link]
-
Chemister.ru. (n.d.). allyl bromide. Retrieved February 24, 2026, from [Link]
-
Wikipedia. (n.d.). Allyl bromide. Retrieved February 24, 2026, from [Link]
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved February 24, 2026, from [Link]
- Britton, E. C., & Holmes, R. D. (1933). Method of separating alkyl anilines. U.S. Patent No. 1,908,951. Google Patents.
- Unspecified. (n.d.). Selective N-alkylation of aniline in the presence of zeolite catalysts. U.S. Patent. Google Patents.
- Unspecified. (n.d.). Solvent extraction process for extracting long chain alkyl monohalides from long chain alkanes. U.S. Patent. Google Patents.
-
ChemBK. (n.d.). 4-methoxyaniline. Retrieved February 24, 2026, from [Link]
- Unspecified. (n.d.). Process for the preparation of N-alkylitic anilines. European Patent No. EP0410243A2. Google Patents.
-
Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved February 24, 2026, from [Link]
-
Organic Syntheses. (n.d.). alkyl and alkylene bromides. Retrieved February 24, 2026, from [Link]
-
Organomation. (n.d.). Solvent Extraction Techniques. Retrieved February 24, 2026, from [Link]
-
Organic Syntheses. (n.d.). 6-CHLORO-1-HEXENE. Retrieved February 24, 2026, from [Link]
- Unspecified. (n.d.). A kind of method for preparing N,N-dialkylaniline compound by alkylation of p-toluenesulfonic acid alkyl ester. Chinese Patent No. CN109942436B. Google Patents.
-
National Center for Biotechnology Information. (n.d.). N-Dealkylation of Amines. PMC. Retrieved February 24, 2026, from [Link]
-
Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved February 24, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of n-isopropylaniline by catalytic distillation. Retrieved February 24, 2026, from [Link]
-
ResearchGate. (n.d.). Solvent-free synthesis of N-benzylidene-4-methoxyaniline. Retrieved February 24, 2026, from [Link]
-
Royal Society of Chemistry. (2024, April 30). Supramolecular chemistry of liquid–liquid extraction. Chemical Science. Retrieved February 24, 2026, from [Link]
-
ChemSynthesis. (2025, May 20). 4-methoxyaniline. Retrieved February 24, 2026, from [Link]
-
Muby Chemicals. (n.d.). P-Anisidine or 4-Methoxyaniline or 4-Aminoanisole or 4-Aminophenyl methyl ether Manufacturers, with SDS GHS MSDS Sheet. Retrieved February 24, 2026, from [Link]
-
Reddit. (2022, January 8). Best way to remove Allyl Alcohol from reaction mixture. r/Chempros. Retrieved February 24, 2026, from [Link]
- Unspecified. (n.d.). Method for removing unreacted electrophiles from a reaction mixture. U.S. Patent No. 5,632,898. Google Patents.
-
PrepChem.com. (n.d.). Synthesis of 4-methoxyaniline. Retrieved February 24, 2026, from [Link]
- Unspecified. (n.d.). Preparation method of N-methyl-4-methoxyaniline. Chinese Patent No. CN105924363A. Google Patents.
-
The Journal of Organic Chemistry. (2021, February 5). Synthesis of N-Alkyl Anilines from Arenes via Iron-Promoted Aromatic C–H Amination. Retrieved February 24, 2026, from [Link]
Sources
- 1. Allyl bromide CAS#: 106-95-6 [m.chemicalbook.com]
- 2. allyl bromide [chemister.ru]
- 3. Allyl bromide - Wikipedia [en.wikipedia.org]
- 4. Allyl bromide | C3H5Br | CID 7841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. echemi.com [echemi.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. CAS 104-94-9: 4-Methoxyaniline | CymitQuimica [cymitquimica.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 11. organomation.com [organomation.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. biotage.com [biotage.com]
- 14. biotage.com [biotage.com]
- 15. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
purification of N-allyl-N-(4-methoxyphenyl)amine by column chromatography
Technical Support Center: Chromatography Division Ticket Subject: Purification of N-allyl-N-(4-methoxyphenyl)amine Ticket ID: #PUR-882-ANI Status: Open Assigned Specialist: Senior Application Scientist[1]
User Query Overview
User: "I am synthesizing N-allyl-N-(4-methoxyphenyl)amine via nucleophilic substitution (p-anisidine + allyl bromide). My crude mixture is dark, and I'm seeing streaking on the TLC. I'm struggling to separate the mono-allyl product from the starting material and the bis-allyl impurity. The product also seems to turn brown on the column. Please advise on a robust purification protocol."
Phase 1: Pre-Purification Assessment (The Triage)
Scientist Response: The challenges you are facing—streaking, color change, and separation difficulty—are classic symptoms of working with electron-rich secondary aromatic amines.
Technical Analysis of the Molecule:
-
Structure: Secondary amine (
).[1] -
Basicity: The nitrogen lone pair is delocalized into the aromatic ring (making it less basic than alkyl amines) but the p-methoxy group is electron-donating, increasing basicity relative to aniline. The pKa of the conjugate acid is likely ~5.3–5.5.
-
Reactivity: The electron-rich ring makes it highly susceptible to oxidation (turning brown/black).[1] The secondary amine functionality interacts strongly with acidic silanol groups (
) on silica gel, causing the "streaking."
TLC Decision Matrix
Before running the column, you must optimize your TLC. Standard Hexane/EtOAc often fails for amines.[1]
| Condition | Observation | Diagnosis | Solution |
| Hex/EtOAc (Standard) | Streak/Comet shape | Silanol interaction | Add 1% Triethylamine (TEA) to mobile phase.[1] |
| Product Rf < 0.2 | Compound stays at baseline | Solvent too non-polar | Increase polarity or switch to DCM/MeOH. |
| Dark Spot at Baseline | Black immobile spot | Oxidized polymer/Tar | Perform a filtration through Celite before loading.[1] |
Phase 2: Method Development (The Protocol)
Q: What is the optimal solvent system for this separation?
A: For N-allyl-N-(4-methoxyphenyl)amine, a gradient elution using Hexanes and Ethyl Acetate with 1% Triethylamine (TEA) is the gold standard.[1]
The "Neutralized Silica" Protocol: You cannot simply add TEA to the solvent bottle; you must equilibrate the column.
-
Slurry Preparation: Mix silica gel with Hexanes containing 1% TEA.
-
Packing: Pour the slurry. Flush with 2 column volumes of the starting solvent (e.g., 95:5 Hex/EtOAc + 1% TEA).
-
Loading: Load the crude (dissolved in minimal DCM) carefully.
-
Elution: Run the gradient.
Predicted Elution Order (Polartity Logic):
-
Bis-allyl impurity: (Tertiary amine, no H-bond donor).[1] Fastest moving (High Rf).
-
Target (Mono-allyl): (Secondary amine, 1 H-bond donor). Middle (Target Rf ~0.3-0.4).
-
Starting Material (p-Anisidine): (Primary amine, 2 H-bond donors). Slowest moving (Low Rf).
Critical Note: The bis-allyl impurity is often generated if the reaction runs too long or uses excess allyl bromide.[1] It is significantly less polar than your target and will elute quickly.[1]
Phase 3: Troubleshooting (FAQs)
Q: Why is my product turning brown on the column? A: This is oxidative degradation.
-
Cause: Silica gel is slightly acidic and has a high surface area, which catalyzes the oxidation of electron-rich anilines by adsorbed oxygen.
-
Fix 1 (Speed): Do not let the compound sit on the column. Run the chromatography using "Flash" pressure (compressed air/nitrogen), not gravity.
-
Fix 2 (Solvents): Use degassed solvents if the scale is small and the compound is precious.
-
Fix 3 (Loading): Avoid "dry loading" on silica if possible, as this maximizes surface area exposure to air. Liquid loading is preferred for unstable anilines.[1]
Q: The separation between the mono-allyl product and starting p-anisidine is poor. A: This is due to the similar basicity and pi-stacking capability.[1]
-
Adjustment: Switch the solvent system to Dichloromethane (DCM) / Hexane (1:1 start) or pure DCM.
-
Why? Chlorinated solvents often provide better selectivity for aromatic amines ("orthogonality") compared to Hexane/EtOAc.[1]
-
Note: You still need the 0.5-1% TEA additive in the DCM.[1]
Phase 4: Visualizing the Workflow
The following diagram illustrates the decision logic for purifying this specific amine.
Caption: Workflow for the purification of N-allyl-N-(4-methoxyphenyl)amine, highlighting the critical intervention of amine modifiers.
Phase 5: Mechanism of Action (Why TEA Works)
Users often ask why Triethylamine is necessary.[1] It is a competitive inhibitor mechanism.[1]
Caption: Competitive binding mechanism: TEA saturates acidic silanol sites, preventing the target amine from "sticking" (tailing).
References & Authoritative Grounding
-
General Protocol for Amine Chromatography:
-
Source: Welch Materials. (2025).[1] "Triethylamine as a Mobile Phase Additive: What Does It Do?"
-
Relevance: Defines the mechanism of silanol suppression using TEA for basic compounds (pKa > 5).
-
URL:
-
-
Physical Properties of p-Anisidine Derivatives:
-
Synthesis & Purification Context (N-Alkylation):
-
Source: Organic Syntheses.[1][3][4] "Preparation of Secondary Amines from Primary Amines." (Coll. Vol. 10, p. 423).[1]
-
Relevance: While specific to benzyl/phenylpropyl amines, this outlines the standard workup and purification logic for secondary aromatic amines, including the removal of bis-alkylated byproducts.
-
URL:[1]
-
-
Chromatographic Troubleshooting:
Sources
Technical Support Center: N-Allyl-4-Methoxyaniline Reaction Optimization
Ticket ID: #NM-4OME-ALLYL-001 Subject: Overcoming Steric & Electronic Barriers in Secondary Aniline Functionalization Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
System Overview & Chemical Assessment
Welcome to the Technical Support Center. You are likely encountering low conversion or catalyst deactivation when attempting to functionalize N-allyl-4-methoxyaniline .
Before troubleshooting, we must define the "failure mode" inherent to this substrate. This molecule presents a specific duality of challenges:
-
Steric Shielding (The "V-Shape" Blockade): The N-allyl group and the N-aryl ring create a "V-shaped" steric wall. While the nitrogen lone pair is technically available, the approach vector for incoming electrophiles (especially bulky ones or metal centers) is severely restricted.
-
Electronic Lability: The para-methoxy group (p-OMe) makes the ring electron-rich (
effect). While this increases nucleophilicity, it significantly lowers the oxidation potential, making the substrate prone to oxidative degradation (turning into dark tars/quinone imines) under aerobic conditions or with high-valent metal oxidants.
Module A: N-Acylation & Alkylation Troubleshooting
Common Issue: Reaction stalls at <20% conversion using standard anhydrides or alkyl halides.
Diagnostic & Solutions
| Symptom | Probable Cause | Corrective Action |
| No Reaction (Acylation) | Acetic anhydride/Acid chloride electrophilicity is too low to overcome the steric barrier. | Activate the Electrophile: Switch to in situ generated mixed anhydrides or use DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst. |
| No Reaction (Alkylation) | Weak base (e.g., K2CO3) cannot deprotonate the secondary amine effectively in this steric environment. | Deprotonation First: Use NaH (Sodium Hydride) in DMF/THF to generate the amide anion before adding the electrophile. |
| Dark/Black Mixture | Oxidation of the electron-rich aniline ring. | Inert Atmosphere: Strictly degas solvents. Add an antioxidant like BHT if the reaction allows. |
Protocol 1: High-Force N-Acylation (The "DMAP Turbo" Method)
For attaching sterically demanding acyl groups.
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Dissolution: Dissolve N-allyl-4-methoxyaniline (1.0 equiv) in dry DCM (0.2 M).
-
Base: Add Et3N (3.0 equiv) followed by DMAP (0.1–0.2 equiv) . Note: DMAP is critical here; it forms a reactive N-acylpyridinium intermediate that is less sensitive to sterics.
-
Addition: Add the Acid Chloride (1.5 equiv) dropwise at 0°C.
-
Reflux: Allow to warm to RT. If no reaction after 2h, heat to reflux (40°C).
-
Workup: Wash with 1M HCl (to remove DMAP/Et3N), then NaHCO3.
Logic Visualization: N-Functionalization Decision Tree
Figure 1: Decision logic for selecting reagents based on the steric demand of the incoming group.
Module B: Buchwald-Hartwig Coupling (C-N Bond Formation)
Common Issue: Catalyst deactivation or
The N-allyl group is a "poison pill" for many standard Pd-catalysts because the allyl double bond can coordinate to Palladium, potentially leading to deallylation (cleaving the allyl group) or poisoning the active site.
Critical Parameter: Ligand Selection
You cannot use standard ligands (PPh3, dppf) here. You require Dialkylbiaryl Phosphines (Buchwald Ligands) that are:
-
Bulky: To force reductive elimination despite the crowded center.
-
Electron-Rich: To facilitate oxidative addition.
Recommended Ligands:
-
RuPhos: The Gold Standard for secondary amines. It creates a protective pocket that accommodates the N-allyl group while preventing side reactions.
-
BrettPhos: Use if coupling with aryl chlorides.
Protocol 2: Sterically Demanding C-N Coupling
-
Catalyst Precursor: Use a pre-formed Pd(0) source if possible, or a stable Pd(II) precatalyst.[1]
-
Recommendation:RuPhos Pd G3 or G4 precatalyst (1–2 mol%).
-
-
Base: NaOtBu (Sodium tert-butoxide) is preferred.
-
Warning: If your substrate has base-sensitive esters, switch to Cs2CO3 but increase temperature to 100°C.
-
-
Solvent: Toluene or 1,4-Dioxane (anhydrous).
-
Temperature: 80–100°C.
-
Inert Gas: Argon is superior to Nitrogen (denser, better blanket against oxidation).
Optimization Workflow
Figure 2: Step-by-step optimization path for Pd-catalyzed coupling.
Module C: The "Allyl Risk" (Side Reactions)
The allyl group is not inert. In the presence of heat and metal catalysts, two specific failures occur:
-
Isomerization (Enamine Formation):
-
Aza-Cope Rearrangement:
Frequently Asked Questions (FAQ)
Q: Can I use microwave irradiation to speed up the reaction? A: Proceed with caution. While microwaves help overcome steric barriers, the N-allyl group is thermally sensitive. Limit temperature to 100°C. If you see "loss of allyl group" (deallylation), switch back to conventional heating.
Q: The product turns purple/black during column chromatography. Why? A: The p-methoxyaniline core is oxidizing on the silica gel.
-
Fix: Add 1% Triethylamine (Et3N) to your eluent system to neutralize the silica acidity.
-
Fix: Flush the column with Nitrogen before running.
Q: I see a side product with M-40 mass (Loss of Allyl). A: You have accidentally performed a Tsuji-Trost deallylation. This happens if your Pd-catalyst encounters a nucleophile (like water or an amine) that scavenges the allyl group. Ensure strictly anhydrous conditions and avoid nucleophilic solvents like methanol.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[9] Angewandte Chemie International Edition, 17(8), 569-583. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tungsten-Catalyzed Direct N-Alkylation of Anilines with Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Handling Air-Sensitive Amine Hydrochloride Salts
Case ID: #AMINE-HCL-001 Status: Open Assigned Specialist: Senior Application Scientist, Synthesis Division
Introduction: The "Safe Harbor" Paradox
Welcome to the technical support center. You are likely here because your "stable" amine hydrochloride salt has unexpectedly decomposed, liquified, or ruined a downstream reaction.
The Core Problem: While converting an air-sensitive amine to its hydrochloride salt is a standard strategy to increase stability, it is not a magic bullet. These salts often introduce a new vulnerability: extreme hygroscopicity .
-
Hygroscopicity: The ionic lattice pulls moisture from the air.
-
Hydrolysis/Oxidation: This absorbed water acts as a vector for dissolved oxygen and can catalyze hydrolysis or allow oxidative degradation of the underlying amine pharmacophore.
This guide treats your amine salt not as a stable rock, but as a dormant hazard requiring specific activation protocols.
Module 1: Storage & Diagnosis
"Why has my solid turned into a liquid?"
If your white crystalline solid has turned into a yellow goo, it has likely undergone deliquescence (absorbing enough water to dissolve itself) followed by oxidation.
Storage Protocol: The Multi-Barrier System
Never rely on the original vendor bottle cap.
| Barrier Level | Method | Best For |
| Level 1 (Basic) | Parafilm™ + Desiccator (P₂O₅) | Short-term storage (<1 week). |
| Level 2 (Standard) | Electrical Tape + Vacuum Desiccator | Long-term bench storage. Electrical tape seals better than Parafilm against moisture diffusion. |
| Level 3 (Critical) | Glovebox (N₂/Ar atmosphere) | Phosphine-amines, highly electron-rich anilines. |
| Level 4 (Rescue) | Schlenk Storage Ampoule | Storing large quantities outside a glovebox but under inert gas. |
Diagnostic Table: Is my salt compromised?
| Observation | Diagnosis | Action |
| Clumping/Caking | Surface moisture absorption. | Dry immediately. (See Module 4). |
| Liquefaction | Deliquescence (Saturation). | Recrystallize. Purity is likely compromised. |
| Color Change (Yellow/Brown) | Oxidation of the free amine trace. | Purify. The salt lattice is broken; oxidation is propagating. |
| Smell (Fishy) | Free amine release (Hydrolysis). | Re-acidify. Wash with anhydrous HCl/Ether. |
Module 2: The Weighing Protocol (Precision Transfer)
"My yield is off/low." Cause: You likely weighed water, not salt. If a salt is 10% water by weight due to hygroscopicity, your stoichiometry is wrong, and you have introduced a catalyst (water) into your anhydrous reaction.
Workflow: The "Difference Weighing" Technique
Use this when a glovebox is unavailable.
-
Prepare: Dry a screw-cap vial and septum in an oven. Cool in a desiccator.
-
Load: Quickly transfer the bulk salt into the vial and cap it immediately.
-
Weigh 1 (Gross): Weigh the full capped vial. Record Mass
. -
Transfer: Under a flow of Argon (or quickly on the bench), pour the estimated amount into your reaction flask. Do not use a spatula (adds surface area/static). Tap it out.
-
Weigh 2 (Tare): Immediately recap the vial and weigh it. Record Mass
. -
Calculate: Mass added =
.
Why this works: You never expose the balance to the open air, and the salt is exposed for only seconds.
Decision Logic: Choosing the Right Method
Figure 1: Decision matrix for weighing air-sensitive/hygroscopic salts to ensure stoichiometric accuracy.
Module 3: Reaction Integration (In-Situ Free Basing)
"How do I use the salt in a reaction without isolating the unstable free base?"
The safest method is In-Situ Neutralization . You generate the free amine inside the reaction vessel under inert atmosphere, preventing exposure.
Protocol: The "One-Pot" Release
Scenario: You need to react Air-Sensitive Amine (
-
Setup: Flame-dry a Schlenk flask. Cycle Vacuum/Argon 3 times.
-
Load Salt: Add Amine-HCl salt using the "Difference Weighing" method (Module 2).
-
Solvent: Add anhydrous solvent (degassed via freeze-pump-thaw or sparging).
-
The Base Trap: Add a non-nucleophilic organic base (e.g., DIPEA, Et₃N) or an inorganic base (Cs₂CO₃) under Argon flow.
-
Note: 1.05 - 2.0 equivalents relative to the salt.
-
-
Reaction: The base deprotonates the HCl. The free amine is released into the solution.
-
Observation: The solution often becomes cloudy as the scavenger base salt (e.g., Et₃N·HCl) precipitates.
-
-
Addition: Add your electrophile (
) immediately.
Pathway Visualization
Figure 2: The In-Situ Free Basing workflow. The critical unstable intermediate (Free Amine) exists only transiently within the inert canopy.
Module 4: Purification & Drying (Rescue Operations)
"My salt is wet. How do I dry it without decomposing it?"
Heating an amine salt in an oven often causes it to melt or sublime. Vacuum drying alone is often insufficient for bound water.
Technique: Azeotropic Drying (The "Gentle" Method)
This is superior to oven drying for thermal-sensitive salts.
-
Suspend: Place the wet salt in a flask with Toluene (or Benzene/Heptane).
-
Reflux: Attach a Dean-Stark trap or simply reflux under Argon.
-
Mechanism: Water forms a low-boiling azeotrope with toluene and is carried out of the solid lattice.
-
Isolate: Filter the solid under Argon (Schlenk frit) or rotary evaporate.
Technique: Anhydrous Crash-Out (Recrystallization)
If the salt is oxidized (colored):
-
Dissolve in minimum dry Methanol/Ethanol (degassed).
-
Add activated charcoal (if colored), stir, and filter under Argon.
-
Slowly add Anhydrous Diethyl Ether or Dichloromethane until cloudy.
-
Cool to -20°C. The purified salt will crystallize; oxidation byproducts usually stay in the mother liquor.
FAQ / Troubleshooting
Q1: I tried to dry my salt in a vacuum oven at 60°C, and it sublimed onto the glass. What happened? A: Many amine salts have high vapor pressures or dissociate into free amine + HCl gas under high vacuum/heat. Correction: Use a desiccator with P₂O₅ at room temperature, or use the Azeotropic Drying method (Module 4) at atmospheric pressure.
Q2: Can I use a syringe to transfer the salt if I dissolve it first? A: Yes. This is the Stock Solution Method . Dissolve the salt in a known volume of dry, degassed solvent (e.g., DMSO or MeOH). Transfer via syringe. Warning: Ensure the solvent doesn't react with your downstream reagents (e.g., don't use MeOH if using Grignards).
Q3: The salt sticks to my spatula and turns to goo instantly. A: Static electricity is attracting moisture. Use an anti-static gun on the vial before opening. Switch to the "Difference Weighing" method (Module 2) to eliminate spatula use entirely.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard text for recrystallization of amine salts).
-
Errington, R. J. (1997). Advanced Practical Inorganic and Metalorganic Chemistry. CRC Press. (Authoritative source on Schlenk line and inert atmosphere techniques).
-
Sigma-Aldrich Technical Bulletin. Handling Air-Sensitive Reagents (AL-134). (Detailed guide on syringe and cannula transfers).
-
University of York, Chemistry Teaching Labs. Weighing Solids and Air Sensitive Techniques. (Source for difference weighing protocols).
Sources
Validation & Comparative
characteristic IR absorption bands for N-allyl-4-methoxyaniline
Executive Summary & Structural Context[1][2][3][4]
N-allyl-4-methoxyaniline (also known as N-allyl-p-anisidine) is a critical intermediate in the synthesis of quinoline heterocycles and functionalized pharmaceuticals.[1] In drug development, verifying the mono-allylation of p-anisidine is a common bottleneck.[1] Over-alkylation (forming N,N-diallyl) or unreacted starting material significantly impacts downstream yield and purity.[1]
This guide provides an authoritative framework for using Infrared (IR) Spectroscopy to validate the synthesis of N-allyl-4-methoxyaniline. Unlike standard spectral lists, this document focuses on differential diagnostics —how to distinguish the target molecule from its specific precursors and side products using vibrational spectroscopy.[1]
Structural Vibrational Analysis
The molecule consists of three distinct vibrational domains:
-
The Aniline Core: A secondary amine attached to an aromatic ring.[1]
-
The Allyl Moiety: A terminal alkene group (
).[1] -
The Methoxy Substituent: An ether linkage at the para position.[1]
Figure 1: Structural dissection of N-allyl-4-methoxyaniline highlighting the vibrational modes critical for IR identification.[1]
Comparative IR Analysis: Target vs. Alternatives
The primary challenge in synthesizing N-allyl-4-methoxyaniline is distinguishing it from the starting material (p-anisidine) and the over-alkylated impurity (N,N-diallyl-4-methoxyaniline).[1]
Table 1: Diagnostic Absorption Bands (Wavenumbers in cm⁻¹)
| Functional Group | Vibration Mode | Starting Material (p-Anisidine) | Target Product (N-allyl-4-methoxyaniline) | Impurity (N,N-diallyl analog) |
| Amine (N-H) | Stretching | 3350 & 3440 (Doublet, Primary) | ~3400 (Singlet, Secondary) | Absent (Tertiary Amine) |
| Alkene (C=C) | Stretching | Absent | 1640–1645 (Medium intensity) | 1640–1645 (Stronger intensity) |
| Vinyl C-H | OOP Bending | Absent | 910 & 990 (Strong, Diagnostic) | 910 & 990 (Very Strong) |
| Aromatic C-H | OOP Bending | ~820 (Para-sub) | ~820 (Para-sub) | ~820 (Para-sub) |
| Ether (C-O) | Asym.[1][2][3] Stretch | ~1240 | ~1240 | ~1240 |
| Alkyl C-H | Stretching | ~2835 (Methoxy only) | 2800–3000(Methoxy + Allyl CH₂) | 2800–3000(Increased intensity) |
Detailed Interpretation
1. The N-H Region (3300–3500 cm⁻¹)[1][4][5][6]
-
Differentiation: This is the most critical region.[1] p-Anisidine, being a primary amine, exhibits two sharp bands (symmetric and asymmetric stretching).[1] Upon mono-allylation, these collapse into a single sharp band around 3400 cm⁻¹.[1]
-
Validation: If the doublet persists, the reaction is incomplete. If the region becomes completely clear (no peaks), you have formed the tertiary amine (N,N-diallyl), indicating over-reaction.[1]
2. The Allyl Fingerprint (1640 cm⁻¹ & 900–1000 cm⁻¹)[1]
-
Differentiation: The aromatic ring shows skeletal vibrations at 1500 and 1600 cm⁻¹.[1] The allyl group introduces a new, distinct band at ~1640 cm⁻¹ (C=C stretch).[1]
-
Validation: Look for the "Vinyl Pattern" in the fingerprint region.[1] Terminal alkenes (monosubstituted) show two strong out-of-plane (OOP) bending bands at 910 cm⁻¹ and 990 cm⁻¹ .[1][5] These are absent in the starting material and saturated analogs (e.g., N-propyl-4-methoxyaniline).[1]
Experimental Protocol: Synthesis & Characterization
To ensure the IR data presented above is reproducible, the following synthesis and sampling protocol is recommended. This method minimizes the formation of the N,N-diallyl impurity.
Workflow Diagram
Figure 2: Synthesis and validation workflow ensuring high-purity isolation for spectroscopic analysis.
Step-by-Step Methodology
-
Reaction Setup: Dissolve p-anisidine (10 mmol) in anhydrous acetonitrile. Add potassium carbonate (1.5 eq) as an acid scavenger.[1]
-
Controlled Addition: Add allyl bromide (1.1 eq) dropwise at 0°C to suppress double alkylation. Allow to warm to room temperature and reflux for 4–6 hours.
-
Workup: Filter off the solid inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification (Crucial): The crude mixture will likely contain traces of starting material.[1] Purify via silica gel column chromatography (eluent: Hexane:Ethyl Acetate 9:1).[1]
-
IR Sampling:
Troubleshooting & Data Interpretation
Common Spectral Artifacts
-
Broad O-H Band (3200–3600 cm⁻¹): If the N-H region is obscured by a broad mound, the sample is wet.[1] p-Anisidine derivatives are hygroscopic.[1] Dry the sample over MgSO₄ or under high vacuum before analysis.
-
Carbonyl Peak (~1700 cm⁻¹): The appearance of a peak here indicates oxidation of the aniline or contamination with acetone (from workup).[1] The target molecule has no carbonyl group.[1]
Differentiating from Isomers
If you suspect you have synthesized the imine (Schiff base) instead of the amine (e.g., reaction of anisidine with acrolein):
-
Imine (C=N): Look for a band at 1620–1630 cm⁻¹ .[1]
-
Target (C=C): The allyl C=C is slightly higher, at 1640–1645 cm⁻¹ .[1]
-
N-H Band: The imine will lack the N-H stretch at 3400 cm⁻¹.[1]
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard text for N-H and C=C assignments).
-
National Institute of Standards and Technology (NIST). (2023).[1] p-Anisidine Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[7] [Link][1]
-
Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Reference for Vinyl OOP bending modes).
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-(4-Methoxybenzyl)aniline | C14H15NO | CID 408377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. P-Anisidine | C7H9NO | CID 7732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 7. N-(4-Methoxybenzylidene)aniline [webbook.nist.gov]
Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of N-allyl-p-anisidine
In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the structural elucidation of novel compounds. For researchers and professionals in drug development, a comprehensive understanding of fragmentation patterns is paramount for unambiguous compound identification and impurity profiling. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of N-allyl-p-anisidine, a molecule of interest in synthetic chemistry and materials science. By juxtaposing theoretical fragmentation pathways with the known behavior of related chemical moieties, we offer a robust framework for interpreting its mass spectrum.
N-allyl-p-anisidine: A Structural Overview
N-allyl-p-anisidine (4-methoxy-N-prop-2-enylaniline) possesses a molecular formula of C₁₀H₁₃NO and a monoisotopic mass of 163.10 Da.[1] Its structure marries a p-anisidine core with an N-allyl substituent. This unique combination of a methoxy-substituted aromatic ring, a secondary amine, and an allylic double bond dictates a rich and predictable fragmentation landscape under electron ionization.
The Predicted Fragmentation Symphony of N-allyl-p-anisidine
Electron ionization (EI) is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and informative fragmentation.[2][3][4] The resulting mass spectrum is a fingerprint of the molecule's structure. For N-allyl-p-anisidine, the presence of a nitrogen atom means its molecular ion will have an odd nominal mass, a key diagnostic feature known as the nitrogen rule.[3][5][6]
The primary fragmentation pathways are anticipated to be driven by the stabilization of the resulting fragment ions. The key fragmentation mechanisms at play are alpha-cleavage, allylic cleavage, and rearrangements involving the aromatic ring and methoxy group.
Alpha-Cleavage: The Dominant Amine Fragmentation
The most characteristic fragmentation pathway for aliphatic amines is alpha-cleavage, the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[5][6][7][8] This process leads to the formation of a stable, resonance-stabilized iminium ion. For N-allyl-p-anisidine, two primary alpha-cleavage routes are possible:
-
Loss of a hydrogen radical (H•): This would result in a fragment ion at m/z 162 . This is a common fragmentation for secondary amines.[5]
-
Loss of a vinyl radical (•CH=CH₂): Cleavage of the bond between the nitrogen and the allyl group would lead to the loss of a 27 Da radical, however, this is less likely than cleavage of the allylic C-C bond.
A more favorable alpha-cleavage involves the benzylic position, leading to the formation of a stable ion.
Allylic Cleavage: A Tale of Resonance Stabilization
The presence of a double bond in the allyl group introduces another highly favored fragmentation pathway: allylic cleavage.[9] The bond beta to the double bond is weak and its cleavage results in a resonance-stabilized allylic cation or radical. In the context of N-allyl-p-anisidine, this would involve the loss of the p-anisidine group.
-
Formation of the allyl cation (C₃H₅⁺): This would produce a fragment at m/z 41 , a common and often abundant ion in the mass spectra of allylic compounds.
Fragmentation of the p-Anisidine Moiety: An Aromatic Signature
The p-anisidine core itself has a well-documented fragmentation pattern. The intense mass spectral peaks for p-anisidine are observed at m/z 123 (molecular ion), 108, and 80.[10] These characteristic fragments are also expected to be prominent in the spectrum of N-allyl-p-anisidine.
-
Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 163 . Aromatic compounds generally exhibit a prominent molecular ion peak due to the stability of the aromatic ring.[5][7]
-
Loss of a Methyl Radical (•CH₃): A characteristic fragmentation of methoxy-substituted aromatic compounds is the loss of a methyl radical from the methoxy group, leading to a stable phenoxonium ion. This would result in a fragment at m/z 148 (163 - 15).
-
Loss of Formaldehyde (CH₂O): Following the loss of the methyl radical, a subsequent loss of carbon monoxide (CO) is common for phenolic cations. However, a more direct route from the molecular ion involves the loss of formaldehyde (30 Da), resulting in a fragment at m/z 133 .
-
Loss of the Allyl Group: Cleavage of the N-C bond of the allyl group would result in the formation of the p-anisidine radical cation at m/z 123 .
-
Further Fragmentation of the Anisidine Core: The m/z 123 fragment can then undergo the characteristic fragmentation of p-anisidine, including the loss of a methyl radical to form a fragment at m/z 108 , and subsequent loss of CO to yield a fragment at m/z 80 .
Rearrangement Reactions: The McLafferty Rearrangement
While a classical McLafferty rearrangement requires a gamma-hydrogen and a carbonyl group, analogous hydrogen rearrangement processes can occur in other systems. For N-allyl-p-anisidine, a hydrogen transfer from the alkyl chain to the aromatic ring or nitrogen atom followed by cleavage could lead to additional, less intense fragment ions.
Predicted Mass Spectrum: A Summary
Based on the analysis of the fragmentation pathways, the following table summarizes the predicted prominent ions in the electron ionization mass spectrum of N-allyl-p-anisidine.
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 163 | [C₁₀H₁₃NO]⁺• | Molecular Ion |
| 162 | [C₁₀H₁₂NO]⁺ | Loss of H• (alpha-cleavage) |
| 148 | [C₉H₁₀NO]⁺ | Loss of •CH₃ from methoxy group |
| 123 | [C₇H₉NO]⁺• | Loss of allyl radical (•C₃H₅) |
| 108 | [C₆H₆NO]⁺ | Loss of •CH₃ from m/z 123 |
| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |
| 80 | [C₅H₆N]⁺ | Loss of CO from m/z 108 |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 41 | [C₃H₅]⁺ | Allyl cation (allylic cleavage) |
Comparative Analysis with Alternative Analytical Techniques
While mass spectrometry is a powerful tool for structural elucidation, a multi-technique approach provides the most comprehensive characterization.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework, including connectivity and stereochemistry. | Non-destructive, provides unambiguous structural information. | Requires larger sample amounts, less sensitive than MS. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., N-H, C=C, C-O). | Fast, non-destructive, provides functional group information. | Provides limited information on the overall molecular structure. |
| Gas Chromatography (GC) | Separates volatile compounds in a mixture. | High resolution separation, can be coupled with MS for GC-MS analysis. | Requires the analyte to be volatile and thermally stable. |
Experimental Protocol: Acquiring the Mass Spectrum of N-allyl-p-anisidine
The following protocol outlines the general steps for acquiring an electron ionization mass spectrum of N-allyl-p-anisidine using a gas chromatograph-mass spectrometer (GC-MS) system.
Objective: To obtain a reproducible electron ionization mass spectrum of N-allyl-p-anisidine for structural confirmation and fragmentation analysis.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms).
-
Mass Spectrometer (MS) with an electron ionization (EI) source.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of N-allyl-p-anisidine (approximately 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
GC Method:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Injection Volume: 1 µL.
-
-
MS Method:
-
Data Analysis:
-
Identify the peak corresponding to N-allyl-p-anisidine in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Analyze the fragmentation pattern and compare it with the predicted fragmentation pathways.
-
Visualizing the Fragmentation Pathways
To further elucidate the fragmentation mechanisms, the following diagrams illustrate the key bond cleavages.
Caption: Predicted major fragmentation pathways of N-allyl-p-anisidine under EI-MS.
Conclusion
The electron ionization mass spectrum of N-allyl-p-anisidine is predicted to be rich in structural information, with key fragmentation pathways arising from alpha-cleavage, allylic cleavage, and characteristic losses from the p-anisidine moiety. By understanding these fundamental fragmentation mechanisms, researchers can confidently identify N-allyl-p-anisidine and related structures in complex matrices. This guide serves as a foundational resource for interpreting the mass spectral data of this compound and underscores the power of mass spectrometry in modern chemical analysis.
References
-
PubChemLite. N-allyl-p-anisidine,tech. (C10H13NO). Available at: [Link].
-
Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Available at: [Link].
-
Kuhn, S. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Available at: [Link].
-
Kéki, S. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. Available at: [Link].
-
Emory University. Mass Spectrometry Ionization Methods. Available at: [Link].
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link].
-
PubChem. p-Anisidine. Available at: [Link].
-
Whitman College. GCMS Section 6.15 - Fragmentation of Amines. Available at: [Link].
- Gross, J. H. (2004). 4. The Main Fragmentation Reactions of Organic Compounds. In Mass Spectrometry. Springer, Berlin, Heidelberg.
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link].
-
Khan Academy. (2023, June 2). Fragmentation in Mass Spectrometry. Available at: [Link].
-
JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Available at: [Link].
Sources
- 1. PubChemLite - N-allyl-p-anisidine,tech. (C10H13NO) [pubchemlite.lcsb.uni.lu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 5. GCMS Section 6.15 [people.whitman.edu]
- 6. Video: Mass Spectrometry of Amines [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. P-Anisidine | C7H9NO | CID 7732 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to the Melting Point Determination of Novel Amine Hydrochlorides: A Case Study of N-allyl-N-(4-methoxyphenyl)amine HCl
For researchers in drug development and organic synthesis, the accurate characterization of a newly synthesized compound is paramount. The melting point is a fundamental and accessible physical property that serves as a crucial indicator of purity and can aid in structural elucidation. This guide provides a comprehensive, in-depth look at the determination of the melting point range, using the novel compound N-allyl-N-(4-methoxyphenyl)amine hydrochloride as a case study. We will explore the theoretical underpinnings, present a detailed experimental protocol, and compare the expected results with a structurally related precursor, p-anisidine hydrochloride.
The Significance of Melting Point in Compound Characterization
The melting point of a pure crystalline solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure substance, this transition occurs over a narrow temperature range, typically 0.5-1.0°C. The presence of even small amounts of impurities will generally cause a depression of the melting point and a broadening of the melting point range[1]. This phenomenon, known as melting point depression, is a colligative property and provides a simple yet powerful method for assessing the purity of a crystalline compound.
In the context of synthesizing a novel compound such as N-allyl-N-(4-methoxyphenyl)amine HCl, an accurately measured melting point range serves two primary purposes:
-
Identification: A sharp and reproducible melting point can serve as a characteristic physical constant for the newly synthesized compound, aiding in its identification and comparison with future batches.
-
Purity Assessment: A broad melting point range is a strong indication of the presence of impurities, which could include starting materials, byproducts, or residual solvent.
Comparative Analysis: Structural Precursors and Expected Trends
While the melting point of N-allyl-N-(4-methoxyphenyl)amine HCl is not widely reported, we can infer expected trends by examining its structural precursor, p-anisidine. The introduction of the allyl group and the formation of the hydrochloride salt will significantly influence the intermolecular forces and crystal lattice structure, thereby altering the melting point.
| Compound | Structure | Molecular Weight ( g/mol ) | Reported Melting Point (°C) | Notes |
| p-Anisidine | 123.15 | 56-59[2] | The free base is a solid at room temperature. | |
| p-Anisidine Hydrochloride | 159.61 | ~200 (Decomposes) | The hydrochloride salt has a significantly higher melting point due to its ionic character. | |
| N-allyl-N-(4-methoxyphenyl)amine HCl | 213.70 | To be determined | The increased molecular weight and potential for different crystal packing suggest a unique melting point. |
The significant increase in melting point from the free base (p-anisidine) to its hydrochloride salt is expected due to the introduction of strong ionic interactions. The further addition of an allyl group in N-allyl-N-(4-methoxyphenyl)amine HCl increases the molecular weight and changes the molecular symmetry, which will result in a distinct melting point that must be determined experimentally.
Experimental Protocol for Melting Point Determination
This protocol outlines the capillary method for determining the melting point range of a crystalline solid, such as N-allyl-N-(4-methoxyphenyl)amine HCl. This method is widely adopted due to its accuracy and the small amount of sample required[3].
Materials and Equipment:
-
N-allyl-N-(4-methoxyphenyl)amine HCl (crystalline solid)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Watch glass
Step-by-Step Procedure:
-
Sample Preparation:
-
Place a small amount of the crystalline N-allyl-N-(4-methoxyphenyl)amine HCl on a clean, dry watch glass.
-
If the crystals are large, gently grind them into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer[4].
-
The sample must be thoroughly dry, as residual solvent can act as an impurity and depress the melting point[3].
-
-
Loading the Capillary Tube:
-
Press the open end of a capillary tube into the powdered sample on the watch glass. A small amount of solid will be forced into the tube.
-
To pack the sample at the bottom of the tube, tap the sealed end of the capillary tube gently on a hard surface, or drop it through a long glass tube to compact the powder[1][3].
-
The packed sample should be approximately 2-3 mm in height[3]. An excessive amount of sample can lead to a broadened melting range[3].
-
-
Melting Point Determination - Rapid Preliminary Measurement:
-
Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
If the approximate melting point is unknown, it is efficient to first perform a rapid determination by heating the sample at a fast rate (e.g., 10-20°C per minute)[1].
-
Record the approximate temperature range at which the sample melts. This will be a broad and likely inaccurate range, but it provides a target for the subsequent, more precise measurement.
-
-
Melting Point Determination - Accurate Measurement:
-
Allow the apparatus to cool to at least 20°C below the approximate melting point observed in the preliminary run[3].
-
Place a new, freshly prepared capillary tube with the sample into the apparatus. It is crucial to use a fresh sample for each determination, as the original sample may have decomposed or undergone a change in crystal structure upon melting and re-solidifying[3].
-
Heat the sample rapidly to about 15-20°C below the expected melting point.
-
Then, decrease the heating rate to approximately 1-2°C per minute[5]. A slow heating rate is critical for an accurate determination of the melting point range.
-
Record the temperature at which the first droplet of liquid appears (T1).
-
Continue heating slowly and record the temperature at which the last crystal melts and the entire sample is a clear liquid (T2).
-
The melting point range is reported as T1 - T2.
-
-
Repeat for Consistency:
-
Repeat the accurate measurement at least two more times with fresh samples to ensure the result is reproducible. The recorded melting point ranges should be in close agreement.
-
Workflow for Melting Point Determination
Sources
Spectral Characterization Guide: 4-Methoxy-N-allylaniline
Executive Summary & Chemical Profile
This guide provides an in-depth spectral analysis of 4-methoxy-N-allylaniline (also known as N-allyl-p-anisidine).[1] Unlike standard catalog chemicals with static datasheets, this intermediate requires precise spectral profiling due to its sensitivity to oxidation and solvatochromic effects.
The UV-Vis absorption profile of this compound is governed by the interplay between the electron-donating methoxy group (
Theoretical Basis: Electronic Transitions
The absorption spectrum is dominated by two key transitions:
- Transition (Primary Band): High intensity, typically in the 230–250 nm range.
- Transition (Secondary Band): The "fingerprint" band for this aniline derivative. The lone pair on the nitrogen conjugates with the aromatic ring, creating a broad absorption band in the near-UV/visible region.
Key Insight: The addition of the allyl group to the nitrogen (N-alkylation) exerts a bathochromic shift (Red Shift) relative to the parent p-anisidine. This is due to the inductive effect (
Comparative Spectral Analysis
The following table synthesizes experimental baselines for the parent compounds and the target derivative. Use these values to validate your specific batch.
Table 1: Comparative UV-Vis Absorption Maxima (in Methanol/Ethanol)
| Compound | Structure | Extinction Coeff.[2] ( | ||
| Aniline (Reference) | 230 | 280 | ~1,400 (at 280 nm) | |
| p-Anisidine (Precursor) | 234 | 299 - 300 | ~2,000 | |
| N-Allylaniline (Analog) | 245 | 290 - 295 | Moderate | |
| 4-Methoxy-N-allylaniline | Target | 240 - 245 | 308 - 312 * | High |
*Note: The Target
Solvent Effects (Solvatochromism)
-
Polar Protic (MeOH, EtOH): Stabilizes the polar excited state, generally leading to a red shift (observed
nm). -
Non-Polar (Hexane, Cyclohexane): May result in a blue shift (hypsochromic) to
nm and loss of fine structure. -
Acidic Media: Critical Warning. In the presence of acid, the nitrogen protonates (
), destroying the conjugation. The spectrum will collapse to resemble anisole (methoxybenzene), with a shifting drastically to nm.
Experimental Protocol: Self-Validating Measurement
Trustworthiness Pillar: This protocol includes an internal validation step using the precursor to ensure instrument accuracy.
Reagents & Equipment
-
Solvent: Spectroscopic grade Methanol (MeOH) or Acetonitrile (MeCN). Avoid Acetone (UV cutoff interference).
-
Blank: Pure solvent from the same bottle used for dilution.
-
Reference Standard: p-Anisidine (recrystallized, >99%).[1]
Step-by-Step Methodology
-
Baseline Correction: Run a blank scan (200–400 nm) with pure solvent. Ensure baseline is flat (
Abs). -
Standard Prep (Validation): Prepare a
M solution of p-anisidine. Measure .[2][3]-
Pass Criteria:
nm. If outside this range, check solvent purity or instrument calibration.
-
-
Sample Prep: Dissolve ~10 mg of 4-methoxy-N-allylaniline in 100 mL solvent (Stock A). Dilute 1 mL of Stock A into 10 mL solvent (Test Solution).
-
Measurement: Scan 200–500 nm.
-
Target Absorbance: 0.6 – 0.8 AU (adjust concentration if necessary to stay within linear Beer-Lambert range).
-
-
Purity Check: Look for a "shoulder" at 350 nm.
-
Diagnosis: Absorption >350 nm often indicates oxidation products (quinonediimines) or Schiff base formation if aldehydes are present.
-
Synthesis & Characterization Workflow
The following diagram illustrates the logical flow for synthesizing and validating the spectral signature of the target compound, highlighting critical impurity checkpoints.
Caption: Logical workflow for synthesis and spectral validation. The UV-Vis check serves as a rapid diagnostic tool to distinguish between unreacted precursor (300 nm), the desired mono-allyl product (~310 nm), and over-alkylated byproducts.
Troubleshooting & Interpretation
Scenario 1:
-
Cause: High content of unreacted p-anisidine.[1]
-
Action: Recalculate stoichiometry or extend reaction time. The mono-allyl group must induce a red shift.[1]
Scenario 2: Spectrum shows a new peak at ~270 nm.
-
Cause: Protonation. Your solvent might be slightly acidic or the glassware was acid-washed.[1]
-
Action: Add 1 drop of dilute NaOH or triethylamine to the cuvette. If the peak shifts back to ~310 nm, the species was protonated.
Scenario 3: Broad tailing into 400-450 nm.
-
Cause: Oxidation ("browning"). Anisidines are air-sensitive.[1]
-
Action: Purify immediately. Store under Nitrogen/Argon in the dark.
References
-
NIST Chemistry WebBook. p-Anisidine UV/Visible Spectrum.[1] National Institute of Standards and Technology.[4] Link
-
AAT Bioquest. Absorption Spectrum of N,N-Dimethyl Aniline (Analogous N-alkyl comparison).Link
-
Sigma-Aldrich. Product Specification: 4-Methoxy-N-methylaniline (Structural Analog).[1]Link
-
ResearchGate. UV-visible spectra of aniline and derivatives (Comparative shifts).Link
-
PubChem. 4-Methoxyaniline Compound Summary. National Library of Medicine. Link
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of N-Allyl-N-(4-methoxyphenyl)amine Hydrochloride
Aromatic amines are a class of compounds that require careful handling due to their potential toxicity and environmental hazards.[1] Improper disposal is not only a breach of regulatory compliance but also poses a significant risk to personnel and the ecosystem.[2][3] This guide is designed to be a self-validating system, explaining the causality behind each step to ensure a deep understanding of the required safety measures.
Waste Characterization and Hazard Profile
Before any disposal activities can commence, a thorough understanding of the waste's hazard profile is essential. Based on its structure as a substituted aniline derivative, N-Allyl-N-(4-methoxyphenyl)amine hydrochloride must be managed as hazardous waste . This determination is rooted in the known toxicological profiles of similar aromatic amines.[1][4]
Disposal of this compound and its associated waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3] This means it is illegal to dispose of this chemical in the regular trash or down the sanitary sewer.[3]
Table 1: Inferred Hazard Profile and Handling Requirements
| Property | Inferred Value / Classification | Rationale and Key Considerations |
| Chemical Class | Aromatic Amine Hydrochloride | Aromatic amines are known for potential toxicity, including carcinogenicity and mutagenicity.[1] The hydrochloride salt form generally increases water solubility. |
| Acute Toxicity | Assumed to be Harmful if Swallowed (Category 4) | Similar compounds, such as m-Aminophenyl Tosylate and Methoxyphenamine hydrochloride, are classified as harmful if swallowed.[5][6] |
| Skin/Eye Irritation | Assumed to be a Skin and Serious Eye Irritant | This is a common characteristic of amine hydrochlorides and related compounds.[5] |
| Environmental Hazard | Assumed to be Hazardous to the Aquatic Environment | Aromatic amines can be toxic to aquatic life, and proper disposal is crucial to prevent environmental contamination.[1] |
| Regulatory Status | Hazardous Waste (per RCRA) | All chemical waste from research activities must be disposed of through a licensed hazardous waste program.[3][7] |
Core Disposal Protocol: From Benchtop to Pickup
The following protocol outlines the mandatory steps for the safe segregation, storage, and disposal of waste containing N-Allyl-N-(4-methoxyphenyl)amine hydrochloride. Adherence to these steps is critical for ensuring safety and regulatory compliance.
Step 1: Personal Protective Equipment (PPE) and Preparation
Rationale: The primary route of exposure to aromatic amines can be through skin absorption and inhalation.[1] Establishing a barrier is the first line of defense.
-
PPE: Before handling the waste, don appropriate PPE, including:
-
Chemical-resistant nitrile gloves.
-
Safety goggles or a face shield.[5]
-
A properly buttoned lab coat.
-
-
Ventilation: Conduct all waste handling activities inside a certified chemical fume hood to minimize inhalation risks.[8]
-
Waste Container: Prepare a designated hazardous waste container that is:
-
Made of a compatible material (e.g., High-Density Polyethylene - HDPE).
-
Leak-proof with a secure, screw-top lid.
-
Clean and clearly labeled.
-
Step 2: Waste Segregation and Collection
Rationale: Improperly mixing chemical waste streams is a primary cause of laboratory accidents. Aromatic amines can react violently with strong oxidizing agents and acids.[4][9]
-
Dedicated Container: Collect all waste contaminated with N-Allyl-N-(4-methoxyphenyl)amine hydrochloride in its own designated container. This includes:
-
Unused or surplus solid compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, weighing papers, gloves).
-
-
No Mixing: Do not mix this waste with other chemical waste streams, especially strong acids, bases, or oxidizers.[7] Segregate waste by compatibility, not alphabetically.[3]
Step 3: Labeling the Hazardous Waste Container
Rationale: Accurate labeling is an EPA requirement and ensures that everyone in the laboratory, as well as the hazardous waste professionals, understands the container's contents and associated dangers.[10]
-
Obtain an official hazardous waste tag from your institution's Environmental Health and Safety (EHS) department.[3]
-
Fill out the tag completely and legibly. Information must include:
-
The full chemical name: "N-Allyl-N-(4-methoxyphenyl)amine hydrochloride". Do not use abbreviations.[3]
-
An accurate estimation of the concentration and quantity of the waste.
-
The date waste was first added (accumulation start date).[3]
-
The Principal Investigator's name and laboratory location.[3]
-
The appropriate hazard pictograms (e.g., Health Hazard, Irritant).[10]
Step 4: Satellite Accumulation Area (SAA) Storage
Rationale: The EPA regulates how and where hazardous waste can be stored in the lab prior to pickup. These designated areas are known as Satellite Accumulation Areas (SAAs).[10]
-
Location: Store the sealed waste container at or near the point of generation, and under the control of laboratory personnel.[2][10]
-
Containment: Place the container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Lid Policy: Keep the waste container securely closed at all times, except when actively adding waste.[11]
-
Time Limit: Be aware of the maximum storage time allowed within an academic lab, which is often six months from the accumulation start date.[2][12]
Step 5: Arranging for Disposal
Rationale: The final disposal of hazardous waste must be handled by trained professionals who will transport it to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most common disposal method for this type of organic compound is incineration.[13]
-
Request Pickup: Once the container is full (typically ¾ full) or nearing its storage time limit, submit a hazardous waste pickup request through your institution's EHS office.[12]
-
Documentation: Your EHS office will manage the necessary documentation, such as waste manifests, which track the waste from its point of generation to its final disposal.[10]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. danielshealth.com [danielshealth.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. nj.gov [nj.gov]
- 5. angenechemical.com [angenechemical.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. carlroth.com [carlroth.com]
- 9. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. international.skcinc.com [international.skcinc.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
